Ceftaroline fosamil
Description
This compound is a cephalosporin antibacterial indicated for the treatment of the following infections caused by designated susceptible bacteria: Acute bacterial skin and skin structure infections. Community-acquired bacterial pneumonia.
Ceftaroline is a Cephalosporin Antibacterial.
This compound is an N-phosphono prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. This compound is hydrolyzed to the active form ceftaroline in vivo. Ceftaroline binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for chronic kidney disease and bacterial pneumonia and has 11 investigational indications.
A prodrug of ceftaroline. This compound trade names are teflaro in the US and zinforo in Europe.
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUWMICIWSJIX-NQJJCJBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N8O8PS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177444 | |
| Record name | Ceftaroline fosamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>100 mg/ml | |
| Record name | Ceftaroline fosamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229016-73-3 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftaroline fosamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftaroline fosamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftaroline fosamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Journey of a Novel Cephalosporin: A Technical Guide to the Discovery and Development of Ceftaroline Fosamil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftaroline fosamil, a fifth-generation cephalosporin, represents a significant advancement in the fight against resistant bacterial infections. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this important antimicrobial agent. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of this compound's journey from laboratory to clinic.
Introduction: The Need for a New Generation of Antibiotics
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has posed a significant global health threat.[1][2] The medical community has been in urgent need of novel antimicrobial agents with expanded spectra of activity to effectively manage infections caused by these challenging pathogens. This compound (brand name Teflaro®) emerged as a promising solution, being the first cephalosporin approved by the U.S. Food and Drug Administration (FDA) with demonstrated efficacy against MRSA.[1][3][4]
Developed by Takeda and licensed by Forest Laboratories, this compound received FDA approval in October 2010 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This document will delve into the scientific and clinical foundations of this crucial antibiotic.
Chemical Synthesis of this compound
This compound is a prodrug that is synthetically designed to enhance its stability and solubility, allowing for intravenous administration. Once in the body, it is rapidly converted to its active form, ceftaroline. The synthesis of this compound is a multi-step process. A general overview of a patented synthesis route is provided below.
Synthetic Pathway Overview
The synthesis involves the creation of the core cephalosporin structure followed by the addition of the characteristic side chains that confer its unique antimicrobial activity and the phosphono group that makes it a prodrug. One patented method involves the following key steps:
-
Preparation of the Cephalosporin Core: The synthesis often starts with a readily available cephalosporanic acid precursor.
-
Side Chain Attachment: The C-7 side chain, which is crucial for its antibacterial spectrum, is attached.
-
Thioether Adduct Formation: The C-3 side chain, which contributes to its anti-MRSA activity, is introduced.
-
Phosphorylation: The final step involves the addition of the phosphono group to create the fosamil prodrug.
References
- 1. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. jmilabs.com [jmilabs.com]
The Conversion of Ceftaroline Fosamil to Ceftaroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered intravenously as a prodrug.[1][2][3] Its clinical efficacy is dependent on its rapid and complete conversion to the biologically active metabolite, ceftaroline.[4][5] This technical guide provides an in-depth examination of the biochemical transformation of this compound, detailing the enzymatic processes, pharmacokinetic profile, and analytical methodologies used for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound (brand names Teflaro, Zinforo) is a vital therapeutic agent with potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. As a water-soluble N-phosphono prodrug, it is specifically designed for intravenous administration, overcoming the poor solubility of its active form, ceftaroline. Following administration, plasma phosphatases rapidly hydrolyze the prodrug, releasing active ceftaroline into circulation to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. Understanding the kinetics and mechanism of this conversion is critical for optimizing dosing regimens and ensuring therapeutic success.
Biochemical Conversion Pathway
The transformation of this compound into its active form is a one-step enzymatic hydrolysis reaction. The phosphono group, which enhances the drug's solubility for formulation, is cleaved by ubiquitous plasma phosphatase enzymes. This conversion is rapid and extensive, ensuring that the active compound, ceftaroline, becomes quickly available in systemic circulation following intravenous infusion.
The active ceftaroline is subsequently metabolized to a lesser extent into ceftaroline M-1, a microbiologically inactive, open-ring metabolite, through the hydrolysis of the β-lactam ring.
Pharmacokinetics
The pharmacokinetic profile of ceftaroline is linear and dose-proportional. Following intravenous administration of this compound, the prodrug is rapidly and completely converted to ceftaroline. The active drug exhibits a relatively low volume of distribution and is primarily eliminated by the kidneys.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ceftaroline in healthy adults following a 600 mg intravenous infusion.
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) | 18.1 - 21.3 mcg/mL | |
| Time to Peak (Tmax) | ~1 hour (end of infusion) | |
| Plasma Protein Binding | ~20% | |
| Volume of Distribution (Vd) | 20.3 L | |
| Elimination Half-Life (t½) | ~2.6 hours | |
| Renal Clearance | 93.5 - 118.9 mL/min | |
| Excretion | ~88% in urine, ~6% in feces |
Experimental Protocols: Quantification in Plasma
The quantification of ceftaroline and its prodrug in biological matrices is essential for pharmacokinetic and stability studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method.
Methodology: HPLC-UV for Ceftaroline Quantification
This protocol is based on established methods for determining ceftaroline concentrations in human plasma.
-
Sample Preparation:
-
Prepare a stock solution of ceftaroline dihydrochloride (1 mg/mL) in a water:methanol (1:1, v/v) mixture.
-
Generate working solutions by diluting the stock solution with water to create a range of concentrations (e.g., 2.5 to 400 µg/mL).
-
Prepare standard calibration samples by mixing 100 µL of each working solution with 900 µL of drug-free human plasma. This yields final plasma concentrations for the calibration curve (e.g., 0.25 to 40 µg/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.
-
For sample analysis, subject plasma samples (standards, QCs, and unknowns) to protein precipitation by adding an organic solvent (e.g., acetonitrile), vortexing, and centrifuging to separate the supernatant.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18 (5 µm, 4.6 x 150 mm) or equivalent reverse-phase column.
-
Mobile Phase: An isocratic mixture of ammonium dihydrogen phosphate buffer and acetonitrile (e.g., 85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 7-20 µL.
-
Detection: UV detection at a wavelength determined by spectral analysis (e.g., 214-243 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of ceftaroline against the known concentrations of the standard samples.
-
Determine the concentration of ceftaroline in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Conclusion
The efficient and rapid conversion of the prodrug this compound to its active form, ceftaroline, by plasma phosphatases is a cornerstone of its clinical utility. This biotransformation ensures high bioavailability of the active antibiotic immediately following intravenous administration. The subsequent metabolism to an inactive compound and primary renal excretion pathway define its pharmacokinetic profile. The analytical methods detailed herein, particularly HPLC-UV, provide a reliable framework for the continued study and clinical monitoring of this important fifth-generation cephalosporin, aiding in drug development and therapeutic optimization.
References
An In-Depth Technical Guide to the Initial In Vitro Studies of Ceftaroline Fosamil Activity
For Researchers, Scientists, and Drug Development Professionals
Ceftaroline fosamil is a novel, broad-spectrum cephalosporin antibiotic. It is administered as a prodrug, which is rapidly converted in the body by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] Ceftaroline has demonstrated potent in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[4][5] Notably, it is the first cephalosporin approved in the United States with activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP). This guide provides a detailed overview of the core in vitro studies that characterized the initial activity and mechanism of this significant antimicrobial agent.
Mechanism of Action: PBP Inhibition
Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis. This inhibition leads to cell lysis and death.
The unique and defining feature of ceftaroline is its high binding affinity for modified PBPs that confer resistance to other β-lactams. Specifically, it binds with high affinity to PBP2a in MRSA, the protein encoded by the mecA gene that is responsible for methicillin resistance. This strong interaction allows ceftaroline to effectively inhibit cell wall synthesis in MRSA. Furthermore, ceftaroline exhibits a strong affinity for PBP2x and PBP2b in S. pneumoniae, which are key targets in penicillin-resistant strains.
References
- 1. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Multistep Resistance Development Studies of Ceftaroline in Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline Fosamil: A Technical Review of its Antibacterial Spectrum
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ceftaroline fosamil is a fifth-generation cephalosporin with a broad spectrum of activity against clinically significant Gram-positive and Gram-negative bacteria. Notably, it is the first cephalosporin approved in the United States with activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides an in-depth technical review of ceftaroline's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative susceptibility data are summarized, and key pathways and workflows are visualized to offer a comprehensive resource for the scientific community.
Introduction
This compound is a parenteral prodrug that is rapidly converted in vivo by plasma phosphatases to its biologically active form, ceftaroline.[1][2][3] It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][4] The clinical efficacy of ceftaroline is rooted in its potent in vitro activity against a wide array of pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae and, uniquely among cephalosporins, MRSA. Its spectrum also covers common Gram-negative organisms, although it is not active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae or most non-fermentative bacilli like Pseudomonas aeruginosa.
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.
Ceftaroline's expanded activity against resistant Gram-positive organisms is due to its high affinity for specific PBPs that are altered in these strains.
-
Activity against MRSA: The primary mechanism of methicillin resistance in S. aureus is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline is unique in its ability to bind to PBP2a with high affinity. Recent studies have revealed that ceftaroline binds to an allosteric site on PBP2a, which induces a conformational change that opens the closed active site. This allows a second ceftaroline molecule to bind covalently to the now-accessible active site, effectively inhibiting the enzyme.
-
Activity against Streptococcus pneumoniae: Ceftaroline demonstrates potent activity against S. pneumoniae, including strains resistant to penicillin and other cephalosporins, by maintaining a high affinity for mutable PBPs such as PBP2x, PBP1a, and PBP2b.
Antibacterial Spectrum: In Vitro Activity
The following tables summarize the in vitro activity of ceftaroline against a range of clinically relevant bacterial isolates, as determined by minimum inhibitory concentration (MIC) testing. Data are presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range.
Gram-Positive Pathogens
Ceftaroline demonstrates potent and broad activity against Gram-positive organisms, which are its primary therapeutic targets.
Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus
| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| S. aureus (All) | 8469 | --- | 0.5 | 1 | |
| S. aureus (All) | 61045 | 0.015–64 | 0.5 | 1 | |
| Methicillin-Susceptible (MSSA) | 4016 | --- | 0.25 | 0.25 | |
| Methicillin-Susceptible (MSSA) | 25208 | 0.015–2 | 0.25 | 0.25 | |
| Methicillin-Resistant (MRSA) | 4453 | --- | 1 | 1 | |
| Methicillin-Resistant (MRSA) | 35837 | 0.015–64 | 0.5 | 2 | |
| Methicillin-Resistant (MRSA) | --- | 0.125-2 | --- | 0.5-2 | |
| Vancomycin-Intermediate (VISA) | --- | 0.25-4 | --- | 2 |
| Hetero-VISA (hVISA) | 100 | 0.25-4 | --- | 2 | |
Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae
| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| S. pneumoniae (All) | 3593 | --- | 0.015 | 0.12 | |
| Penicillin-Resistant | --- | --- | --- | ≤0.5 | |
| Ceftriaxone-Nonsusceptible | 1419 | --- | 0.25 | 0.25 | |
| Multidrug-Resistant (MDR) | 4454 | --- | 0.12 | 0.25 | |
| Extensively Drug-Resistant (XDR) | 1708 | --- | 0.25 | 0.25 |
| Cefotaxime-Resistant | 120 | 0.125-2 | --- | 0.5 | |
Table 3: In Vitro Activity of Ceftaroline against Other Gram-Positive Pathogens
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Streptococcus pyogenes | --- | --- | ≤0.015 | |
| Streptococcus agalactiae | --- | --- | 0.03 | |
| Viridans Group Streptococci | --- | --- | 0.035 |
| Coagulase-Negative Staphylococci (MR) | --- | --- | 0.5 | |
Gram-Negative Pathogens
Ceftaroline's activity against Gram-negative bacteria is comparable to that of third-generation cephalosporins like ceftriaxone. It is effective against many common respiratory and enteric pathogens but lacks activity against ESBL-producing organisms and P. aeruginosa.
Table 4: In Vitro Activity of Ceftaroline against Common Gram-Negative Pathogens
| Organism | % Susceptible | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Haemophilus influenzae | 100% | --- | ≤0.015 | 0.03 | |
| Moraxella catarrhalis | --- | --- | 0.12 | 0.25 | |
| Escherichia coli | 92.2% | --- | ≤0.12 | 0.5 | |
| Klebsiella pneumoniae | 94.1% | --- | 0.12 | 0.5 | |
| Proteus mirabilis | 97.7% | --- | 0.25 | 0.5 | |
| Enterobacter spp. | --- | --- | --- | ≥4 |
| Pseudomonas aeruginosa | --- | --- | --- | ≥4 | |
Experimental Protocols: Antimicrobial Susceptibility Testing
The quantitative data presented in this review were primarily generated using standardized antimicrobial susceptibility testing methods. The reference method cited in the majority of studies is the broth microdilution technique, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07-A10)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a saline or broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each test well.
-
Antimicrobial Dilution: A serial two-fold dilution of ceftaroline is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus spp., the broth is supplemented with 2.5-5% lysed horse blood. For Haemophilus spp., Haemophilus Test Medium (HTM) is used.
-
Inoculation: A multi-well microtiter plate is prepared where each well contains a specific concentration of ceftaroline. The standardized bacterial inoculum is added to each well. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism. This is assessed by visual inspection of the microtiter plate.
Quality Control: Concurrent testing of specific quality control (QC) strains, such as S. aureus ATCC 29213 and E. coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the test results.
Conclusion
This compound is a significant addition to the antimicrobial armamentarium, distinguished by its bactericidal activity against MRSA and resistant Streptococcus pneumoniae. Its mechanism of action, involving high-affinity binding to essential PBPs including the allosterically-activated PBP2a in MRSA, underpins this expanded spectrum. In vitro surveillance data consistently demonstrate its potent activity against key Gram-positive pathogens and many common Gram-negative bacteria associated with skin infections and pneumonia. While its utility against Gram-negative organisms is limited by β-lactamase susceptibility, ceftaroline remains a valuable therapeutic option, particularly for empirical treatment of infections where resistant Gram-positive pathogens are suspected.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftaroline fosamil binding affinity for penicillin-binding protein 2a (PBP2a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This unique capability among cephalosporins is primarily attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance. This technical guide provides an in-depth analysis of the binding affinity of ceftaroline for PBP2a, detailing the underlying molecular mechanisms, quantitative binding data, and the experimental protocols used for these assessments.
Mechanism of Action: Allosteric Modulation and Covalent Inhibition
The interaction between ceftaroline and PBP2a is a sophisticated, multi-step process involving both allosteric modulation and covalent modification. Unlike traditional beta-lactams that are largely ineffective against PBP2a due to its closed active site, ceftaroline employs a novel mechanism[1][2][3]:
-
Allosteric Binding: A molecule of ceftaroline first binds to an allosteric site on PBP2a, located approximately 60 Å from the active site[4][5].
-
Conformational Change: This allosteric binding event induces a conformational change in the PBP2a structure. This change opens up the otherwise constricted active site, making it accessible.
-
Active Site Binding and Acylation: A second molecule of ceftaroline can then bind to the now-open active site. This is followed by the covalent acylation of the active site serine residue (Ser403), which inactivates the enzyme and ultimately inhibits bacterial cell wall synthesis.
This allosteric mechanism is a key determinant of ceftaroline's efficacy against MRSA.
Quantitative Binding Affinity Data
The binding affinity of ceftaroline for PBP2a has been quantified using various experimental methods, primarily through the determination of the 50% inhibitory concentration (IC50). The following tables summarize the available quantitative data for wild-type and mutant PBP2a.
Table 1: Binding Affinity of Ceftaroline and Comparator β-Lactams for Wild-Type PBP2a
| Compound | S. aureus Strain(s) | IC50 (µg/mL) | Fold-Higher Affinity vs. Comparators | Reference(s) |
| Ceftaroline | Methicillin-resistant S. aureus (MRSA) | 0.01 - 1 | Up to 256-fold | |
| Ceftriaxone | MRSA | >128 | - | |
| Cefotaxime | MRSA | >128 | - | |
| Oxacillin | MRSA | >128 | - | |
| Penicillin G | MRSA | >128 | - |
Table 2: Impact of PBP2a Mutations on Ceftaroline Binding Affinity
| PBP2a Mutation | S. aureus Isolate | Ceftaroline MIC (mg/L) | Ceftaroline IC50 (µM) | Reference(s) |
| Wild-Type | TMHS-5007 background | 0.5 | 1.5 | |
| Y446N | TMHS-4519 | 1.5 | >500 | |
| E447K | Not specified | 4 | Not specified | |
| Y446N + E447K | TMHS-5007 | >32 | >500 | |
| E239K (allosteric site) | TMHS-5007 | Not specified | 3.0 (2-fold reduction in IC50) |
Experimental Protocols
Expression and Purification of Recombinant PBP2a
The production of soluble, recombinant PBP2a is a prerequisite for in vitro binding assays. The following is a generalized protocol based on established methods.
1. Gene Cloning and Expression Vector Construction:
-
The mecA gene, encoding PBP2a, is amplified from an MRSA strain (e.g., COL) via PCR. To enhance solubility, the N-terminal membrane-anchoring domain is often truncated.
-
The amplified gene is then cloned into a suitable expression vector, such as pET-24a or pGEX, which may include tags like His-tag or GST-tag for purification.
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Bacterial cultures are grown at 37°C to an optimal density (OD600 of ~0.6).
-
Protein expression is induced with an appropriate inducer, typically isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to promote proper protein folding and solubility.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cell lysis is achieved through methods such as sonication or high-pressure homogenization.
-
The soluble protein fraction is separated from cell debris by centrifugation.
-
The tagged PBP2a is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).
-
The purified protein is dialyzed against a suitable storage buffer and the concentration is determined.
Bocillin-FL Competition Assay for IC50 Determination
This assay is a widely used method to determine the binding affinity of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin, Bocillin-FL, for binding to PBP2a.
Materials:
-
Purified recombinant PBP2a
-
Bocillin-FL (fluorescent penicillin)
-
Ceftaroline and other test β-lactams
-
Assay Buffer (e.g., phosphate-buffered saline, PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Incubation with Inhibitor: In a series of microcentrifuge tubes, a constant concentration of purified PBP2a (e.g., 1 µM) is incubated with serially diluted concentrations of ceftaroline (or other test compounds) for a defined period (e.g., 30 minutes) at room temperature to allow for binding. A control reaction with no inhibitor is also prepared.
-
Labeling with Bocillin-FL: A fixed concentration of Bocillin-FL is added to each reaction tube and incubated for another set period (e.g., 30 minutes) at room temperature. Bocillin-FL will bind to the PBP2a active sites that are not occupied by the test compound.
-
Quenching and Denaturation: The reaction is stopped by the addition of SDS-PAGE sample buffer. The samples are then heated to denature the proteins.
-
SDS-PAGE and Fluorescence Detection: The samples are separated by SDS-PAGE. The gel is then visualized using a fluorescence scanner to detect the fluorescent signal from the Bocillin-FL bound to PBP2a.
-
Data Analysis: The fluorescence intensity of the PBP2a band in each lane is quantified. The percentage of inhibition is calculated relative to the control lane (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Allosteric activation and subsequent inhibition of PBP2a by ceftaroline.
Caption: Workflow for determining IC50 using the Bocillin-FL competition assay.
Conclusion
The potent anti-MRSA activity of ceftaroline is fundamentally linked to its high binding affinity for PBP2a, which is achieved through a unique allosteric mechanism. The quantitative data presented, primarily in the form of IC50 values, consistently demonstrate the superior binding of ceftaroline to PBP2a compared to other β-lactams. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the binding kinetics of novel antimicrobial agents against this critical resistance determinant. Further research to elucidate the specific kinetic and thermodynamic parameters of ceftaroline's interaction with both the allosteric and active sites of PBP2a will provide a more complete understanding of its mechanism of action and aid in the development of next-generation antibiotics.
References
- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: an Achilles’ Heel of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline Fosamil: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceftaroline fosamil is an advanced, fifth-generation cephalosporin antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is a prodrug that is rapidly converted in the plasma to its active metabolite, ceftaroline.[3][4] What sets ceftaroline apart is its potent bactericidal activity against a broad spectrum of pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[5] This unique efficacy stems from its high binding affinity to modified penicillin-binding proteins (PBPs), such as PBP2a in MRSA, which are responsible for resistance to other β-lactam antibiotics. This document provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftaroline, detailed experimental methodologies, and the mechanisms underpinning its potent antibacterial action.
Pharmacokinetics
Ceftaroline generally exhibits linear and predictable pharmacokinetics following intravenous administration.
Absorption and Distribution
This compound is administered exclusively via intravenous infusion. As a prodrug, it is rapidly and completely hydrolyzed by plasma phosphatases into the active form, ceftaroline. Ceftaroline exhibits low plasma protein binding, approximately 20%, and has a median volume of distribution of about 20.3 L, suggesting distribution primarily within the extracellular fluid.
Metabolism and Excretion
Ceftaroline undergoes minimal metabolism. A small fraction of the active ceftaroline is hydrolyzed, breaking the β-lactam ring to form an inactive metabolite, ceftaroline-M-1. Importantly, in vitro studies have shown that ceftaroline does not significantly inhibit or induce major cytochrome P450 (CYP450) isoenzymes, indicating a low potential for drug-drug interactions via these pathways.
The primary route of elimination is renal, with approximately 88% of a dose excreted in the urine and 6% in feces. In healthy adults with normal renal function, ceftaroline has a terminal half-life of approximately 2.5 to 2.6 hours.
Pharmacokinetics in Special Populations
Dosage adjustments are necessary for patients with impaired renal function. For patients with moderate renal impairment (Creatinine Clearance [CrCl] >30 to ≤50 mL/min), the dose is reduced. Further reductions are required for severe impairment (CrCl ≥15 to ≤30 mL/min) and for patients with end-stage renal disease (ESRD, CrCl <15 mL/min), including those on hemodialysis. In elderly patients (≥65 years), modest alterations in pharmacokinetic parameters have been observed, which are primarily attributed to age-related declines in renal function.
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Administration | Intravenous Infusion | |
| Prodrug Conversion | Rapid and complete hydrolysis by plasma phosphatases | |
| Protein Binding | ~20% | |
| Volume of Distribution (Vd) | 20.3 L (Median) | |
| Metabolism | Minimal; conversion to inactive ceftaroline-M-1 | |
| CYP450 Interaction | No significant inhibition or induction | |
| Primary Elimination Route | Renal | |
| Excretion | ~88% in urine, ~6% in feces | |
| Half-life (t½) | ~2.6 hours (in healthy adults) | |
| Cmax (600 mg, 1-hr infusion) | ~20 mg/L |
Pharmacodynamics
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis. The inhibition of this process leads to a weakened cell wall and subsequent cell lysis.
Ceftaroline's potent activity against resistant Gram-positive pathogens is due to its high affinity for specific PBPs. It binds with high affinity to PBP2a, the protein encoded by the mecA gene that confers resistance in MRSA. It also demonstrates strong binding to PBP2x and PBP1a, which are associated with resistance in Streptococcus pneumoniae. A unique feature of ceftaroline's interaction with PBP2a is its ability to bind to an allosteric site, which induces a conformational change that opens the closed active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme.
Spectrum of Activity and PK/PD Indices
Ceftaroline has a broad spectrum of activity that includes key Gram-positive and Gram-negative pathogens. It is particularly effective against:
-
Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA])
-
Streptococcus pneumoniae (including penicillin-resistant and multidrug-resistant strains)
-
Streptococcus pyogenes
-
Streptococcus agalactiae
-
Haemophilus influenzae
-
Moraxella catarrhalis
-
Escherichia coli
-
Klebsiella pneumoniae
The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of ceftaroline, like other β-lactams, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting organism.
Quantitative Pharmacodynamic Data
| Parameter | Value | Reference |
| PK/PD Efficacy Index | %fT > MIC (Time above Minimum Inhibitory Concentration) | |
| PK/PD Target for S. aureus | ~26-35% fT > MIC for stasis/-1 log kill | |
| PK/PD Target for S. pneumoniae | ~39-44% fT > MIC for stasis | |
| MIC90 for MRSA | 1-2 mg/L | |
| MIC90 for S. pneumoniae | ≤0.5 mg/L (including resistant strains) | |
| MIC90 for S. pyogenes | ≤0.03 mg/L |
Experimental Protocols and Methodologies
Pharmacokinetic Study Protocol (Phase I Example)
-
Objective: To determine the single- and multiple-dose pharmacokinetics of this compound in healthy adult subjects.
-
Design: A randomized, placebo-controlled, double-blind study.
-
Population: Healthy adult volunteers with normal renal function.
-
Methodology:
-
Dosing: Subjects receive a single intravenous infusion of this compound (e.g., 600 mg) or placebo over 60 minutes. For multiple-dose evaluation, subjects receive infusions every 12 hours for a specified period (e.g., 7-14 days).
-
Sampling: Serial blood samples are collected at predefined time points (e.g., pre-infusion, end of infusion, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
Bioanalysis: Plasma and urine concentrations of this compound, active ceftaroline, and ceftaroline-M-1 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis. Population PK modeling may be used to identify sources of variability.
-
In Vitro Pharmacodynamic Model Protocol
-
Objective: To determine the %fT > MIC target of ceftaroline required for bacteriostatic and bactericidal activity against specific pathogens (e.g., S. aureus).
-
Design: A one-compartment in vitro infection model (e.g., a dilutional model).
-
Methodology:
-
Model Setup: A central reservoir containing bacterial culture in growth medium is inoculated with a standardized bacterial suspension (e.g., 106 CFU/mL).
-
Drug Simulation: A computer-controlled syringe pump infuses ceftaroline into the model and fresh medium is infused to simulate the elimination half-life observed in humans (e.g., 2.5 hours). Multiple dosing regimens are simulated to achieve a range of %fT > MIC exposures (e.g., 0-100% of the dosing interval).
-
Sampling: Samples are collected from the model at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96 hours) to determine bacterial density (CFU/mL) via quantitative culture.
-
Data Analysis: The change in log10 CFU/mL over time is plotted against the simulated %fT > MIC. A sigmoid Emax model is used to determine the %fT > MIC required for specific endpoints (e.g., stasis, 1-log kill, 2-log kill).
-
In Vivo Pharmacodynamic Model Protocol (Neutropenic Murine Thigh Model)
-
Objective: To determine the in vivo PK/PD targets for ceftaroline against key pathogens.
-
Design: A neutropenic murine thigh infection model.
-
Methodology:
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the target organism (e.g., S. aureus or S. pneumoniae).
-
Treatment: Two hours post-infection, treatment is initiated. Groups of mice receive various doses and schedules of this compound subcutaneously or intravenously to mimic human-equivalent exposures.
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected thighs are homogenized for quantitative bacterial culture (CFU/thigh).
-
Data Analysis: The relationship between the drug exposure measure (%fT > MIC) and the change in bacterial count over 24 hours is modeled to determine the exposure required for a net static effect or a 1-log10 CFU reduction.
-
Resistance Mechanisms
While ceftaroline is robust against many common β-lactam resistance mechanisms, resistance can emerge. The primary mechanism of ceftaroline resistance in S. aureus involves specific amino acid-altering mutations within the PBP2a protein, particularly in the allosteric or transpeptidase domains. These mutations can reduce the binding affinity of ceftaroline, thereby decreasing its inhibitory activity. In some cases, overexpression of other PBPs, like PBP4, which is not inhibited by ceftaroline, may provide an alternative pathway for cell wall synthesis when PBP2a is inhibited.
Conclusion
This compound possesses a unique and advantageous pharmacokinetic and pharmacodynamic profile. Its rapid conversion to the active moiety, low protein binding, and predictable renal clearance simplify its clinical application. The cornerstone of its utility is its potent bactericidal activity, driven by its high affinity for essential PBPs in both susceptible and highly resistant Gram-positive bacteria, including MRSA and MDRSP. The established PK/PD target of %fT > MIC provides a clear therapeutic goal for dosing regimen design, including adjustments for patients with renal impairment. A thorough understanding of these PK/PD principles, the methodologies used to derive them, and the potential for resistance is critical for optimizing the use of this important antibiotic in the face of evolving bacterial threats.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ceftaroline Fosamil's Activity Against Gram-Positive and Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is an advanced-generation cephalosporin with a broad spectrum of activity against clinically important Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of its in vitro activity, mechanism of action, and the experimental protocols used to evaluate its efficacy. Notably, ceftaroline exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, addressing critical areas of unmet medical need. Its activity against common Gram-negative organisms is also significant, although it has limitations against certain resistant phenotypes. This document synthesizes quantitative data from major surveillance programs, details standardized testing methodologies, and illustrates key biological and experimental pathways.
Introduction
This compound is a parenteral cephalosporin approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP)[1][2][3]. Upon intravenous administration, the prodrug, this compound, is rapidly converted by plasma phosphatases into its bioactive form, ceftaroline[4][5]. Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. What distinguishes ceftaroline is its high affinity for modified penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, which is responsible for resistance to most other β-lactams.
Mechanism of Action
The primary mechanism of action for ceftaroline, like other β-lactam antibiotics, is the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to and inactivating PBPs.
Activity Against Gram-Positive Pathogens (MRSA)
The exceptional activity of ceftaroline against MRSA is attributed to its unique ability to bind with high affinity to PBP2a, which is encoded by the mecA gene. Most β-lactams are ineffective against MRSA because PBP2a has a low affinity for them. Ceftaroline, however, binds to an allosteric site on PBP2a, which induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the protein's transpeptidase activity. This dual-binding mechanism effectively shuts down cell wall synthesis, leading to bacterial cell death.
References
- 1. dovepress.com [dovepress.com]
- 2. jmilabs.com [jmilabs.com]
- 3. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftaroline: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Susceptibility Testing Methods for Ceftaroline Fosamil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP). Accurate in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and drug development. These application notes provide detailed protocols for the principal methods of ceftaroline susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Susceptibility Testing Methods
Standardized methods for determining the in vitro susceptibility of bacteria to ceftaroline include:
-
Broth Microdilution: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.
-
Disk Diffusion (Kirby-Bauer): This qualitative or semi-quantitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
-
Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.
Data Presentation: Ceftaroline In Vitro Activity
The following tables summarize the in vitro activity of ceftaroline against key clinical isolates. Data is compiled from various surveillance studies and presented as MIC distributions and zone diameter interpretive criteria.
Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus
| Organism (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (CLSI/EUCAST) |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.015 - 1 | 0.25 | 0.25 | 100% / 100%[1][2] |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.015 - >32 | 0.5 - 1 | 1 - 2 | 89.3% - 98.6% / 93.9%[1][2][3] |
| All S. aureus | ≤0.015 - >64 | 0.25 - 0.5 | 1 | 93.7% - 98.0% / 93.7% |
Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae
| Organism (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (CLSI) |
| All S. pneumoniae | ≤0.015 - 2 | ≤0.015 - 0.03 | 0.12 - 0.25 | 98.7% - 100% |
| Penicillin-Susceptible S. pneumoniae | ≤0.015 - 0.12 | ≤0.008 | 0.015 | >99.9% |
| Penicillin-Intermediate S. pneumoniae | ≤0.015 - 0.5 | 0.03 | 0.12 | 100% |
| Penicillin-Resistant S. pneumoniae | ≤0.015 - 2 | 0.12 | 0.25 | 100% |
| Multidrug-Resistant S. pneumoniae | ≤0.015 - 0.5 | 0.06 - 0.12 | 0.25 | 100% |
Table 3: CLSI and EUCAST Breakpoints for Ceftaroline
| Organism | Method | CLSI Breakpoints (μg/mL or mm) | EUCAST Breakpoints (μg/mL or mm) |
| Staphylococcus aureus | MIC (μg/mL) | S ≤1, SDD 2-4, R ≥8 | S ≤1, R >1 |
| Disk Diffusion (30 µg disk) | S ≥25, SDD 20-24, R ≤19 | - | |
| Disk Diffusion (5 µg disk) | - | S ≥20, R <20 | |
| Streptococcus pneumoniae (non-meningitis) | MIC (μg/mL) | S ≤0.5, I 1, R ≥2 | S ≤0.25, R >0.25 |
| Disk Diffusion (30 µg disk) | S ≥25, I 22-24, R ≤21 | - |
S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant
Experimental Protocols
Detailed methodologies for the key in vitro susceptibility tests for ceftaroline are provided below. These protocols are based on CLSI and EUCAST guidelines.
Protocol 1: Broth Microdilution MIC Testing (CLSI M07-A10)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline.
Materials:
-
Ceftaroline analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619)
Procedure:
-
Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline at a concentration of 1000 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the ceftaroline stock solution across the wells to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
The final volume in each well after adding the inoculum will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Susceptibility Testing (CLSI M02-A13 / EUCAST Method)
This protocol describes the standardized disk diffusion method for assessing ceftaroline susceptibility.
Materials:
-
Ceftaroline disks (30 µg for CLSI, 5 µg for EUCAST)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., S. aureus ATCC 25923)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Allow ceftaroline disks to equilibrate to room temperature before opening the container.
-
Aseptically apply the disks to the surface of the inoculated agar plate.
-
Ensure firm contact between the disk and the agar. Do not move the disk once it has been placed.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate/susceptible-dose dependent, or resistant based on the established zone diameter breakpoints (see Table 3).
-
Protocol 3: Gradient Diffusion (E-test)
This method provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.
Materials:
-
Ceftaroline E-test strips
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Quality control strains
Procedure:
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Application of E-test Strip:
-
Allow the E-test strips to reach room temperature.
-
Aseptically apply the strip to the agar surface with the MIC scale facing upwards.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described susceptibility testing methods.
References
Application Notes and Protocols: Utilizing Ceftaroline Fosamil in a Murine Pneumonia Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[1][2] This document provides detailed application notes and protocols for the use of this compound in a murine pneumonia infection model, a critical tool for preclinical evaluation of its efficacy. The protocols and data presented are primarily based on established neutropenic murine lung infection models used to study antistaphylococcal agents.[3][4]
Mechanism of Action
Ceftaroline exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Its high affinity for PBP2a is a key factor in its activity against MRSA.
Experimental Protocols
Murine Pneumonia Model: Staphylococcus aureus
This protocol is adapted from studies evaluating the efficacy of this compound against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) in an immunocompromised murine model.
a. Animal Model and Immunosuppression:
-
Animals: Specific pathogen-free, female ICR mice (or similar strains like BALB/c) weighing 22-25g are commonly used.
-
Immunosuppression: To induce neutropenia, mice are treated with cyclophosphamide. A typical regimen involves intraperitoneal injections of 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic (<100 neutrophils/mm³), mimicking conditions in immunocompromised patients.
b. Bacterial Strain Preparation:
-
Isolates: Clinical isolates of MSSA and MRSA with known ceftaroline minimum inhibitory concentrations (MICs) are utilized.
-
Culture: Strains are subcultured from frozen stocks onto Trypticase soy agar with 5% sheep blood and incubated. Following this, they are grown in Mueller-Hinton broth to the mid-logarithmic phase.
-
Inoculum Preparation: The bacterial suspension is centrifuged, washed, and resuspended in normal saline. The final inoculum is adjusted to the desired concentration (e.g., 10⁸ CFU/mL) using spectrophotometry.
c. Induction of Pneumonia:
-
Anesthesia: Mice are anesthetized using isoflurane or a similar anesthetic agent.
-
Intranasal Inoculation: A 50 µL aliquot of the prepared bacterial suspension is administered intranasally to each mouse. This method reliably establishes a pulmonary infection.
d. This compound Administration:
-
Drug Preparation: Commercially available this compound for injection is reconstituted according to the manufacturer's instructions.
-
Treatment Initiation: Therapy is typically initiated 2-3 hours post-infection.
-
Administration: Doses are administered subcutaneously in a volume of 0.2 mL.
-
Dosing Regimens:
-
Dose-Ranging Studies: A range of doses (e.g., 0.5 to 75 mg/kg/day) are administered to determine the dose-response relationship.
-
Human-Simulated Regimen: To mimic human exposure of a 600 mg intravenous dose every 12 hours, a specific murine regimen is used. An example regimen consists of two subcutaneous doses: 11 mg/kg at the start of therapy, followed by 0.25 mg/kg 6.5 hours later.
-
e. Efficacy Evaluation:
-
Sample Collection: At 24 hours post-treatment initiation, mice are euthanized. The lungs are aseptically harvested.
-
Bacterial Load Quantification: Lungs are homogenized in normal saline. The homogenate is serially diluted and plated on appropriate agar plates.
-
Data Analysis: Colony-forming units (CFU) are counted after incubation, and the bacterial density per gram of lung tissue is calculated. The efficacy is determined by the change in log₁₀ CFU/g compared to untreated controls at the start of therapy (0-hour controls).
Pharmacokinetic Analysis
a. Sample Collection:
-
Serum: Following administration of single or human-simulated doses, blood is collected via cardiac puncture at various time points. Serum is separated by centrifugation.
-
Epithelial Lining Fluid (ELF): ELF is collected via bronchoalveolar lavage (BAL). The trachea is cannulated, and multiple aliquots of normal saline are instilled and immediately withdrawn.
b. Drug Concentration Measurement:
-
Serum and BAL fluid samples are analyzed for ceftaroline concentrations using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.
c. Protein Binding Determination:
-
Mouse serum with known concentrations of ceftaroline is subjected to ultrafiltration to separate free from protein-bound drug. The concentration in the ultrafiltrate represents the free drug concentration.
Data Presentation
The following tables summarize key quantitative data from murine pneumonia model studies with this compound.
| Parameter | Value | Reference |
| Mouse Strain | ICR (female) | |
| Immunosuppression | Cyclophosphamide | |
| Infection Route | Intranasal | |
| Pathogen | S. aureus (MSSA & MRSA) | |
| Treatment Route | Subcutaneous | |
| Treatment Duration | 24 hours |
Table 1: General Parameters of the Murine Pneumonia Model
| Parameter | Value | Notes |
| Serum Protein Binding | 31.4% ± 6.84% (at 50 µg/ml) 34.5% ± 9.96% (at 5 µg/ml) | Determined in mouse serum. |
| ELF to Serum Ratio | Concentrations in ELF were similar to serum concentrations. | Observed in both infected and uninfected animals. |
Table 2: Pharmacokinetic Parameters of Ceftaroline in Mice
| Pharmacodynamic Parameter | Required %fT>MIC | Notes |
| Stasis (No change in CFU) | 16% | Composite value against various S. aureus isolates. |
| 1-log₁₀ CFU Reduction | 41% | Composite value against various S. aureus isolates. |
| 1-log₁₀ CFU Reduction (Dose-ranging) | 17% to 43% | Required range to achieve a 1-log kill in dose-ranging studies. |
Table 3: Pharmacodynamic Targets for Ceftaroline against S. aureus in the Murine Lung Infection Model
| Regimen | Bacterial Reduction (log₁₀ CFU) | Pathogen |
| Human-Simulated (600 mg IV q12h) | 0.64 to 1.95 | Against 13 MRSA and 2 MSSA isolates. |
Table 4: Efficacy of Human-Simulated Ceftaroline Regimen
Visualizations
Caption: Workflow for Ceftaroline Efficacy Testing in a Murine Pneumonia Model.
Caption: Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Ceftaroline Therapy.
References
- 1. This compound for community-acquired bacterial pneumonia and acute bacterial skin and skin structure infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of this compound in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftaroline Fosamil in Rabbit Endocarditis Models
These application notes provide a comprehensive overview of the use of ceftaroline fosamil in established rabbit models of infective endocarditis (IE), particularly against challenging pathogens like Staphylococcus aureus. The protocols and data are synthesized from key studies to guide researchers, scientists, and drug development professionals in designing and interpreting similar preclinical experiments.
Introduction
This compound is a novel, broad-spectrum cephalosporin prodrug that is converted in plasma to its active form, ceftaroline.[1] It exhibits potent bactericidal activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The rabbit endocarditis model is a robust and well-established preclinical tool used to evaluate the in vivo efficacy of new antimicrobial agents in a setting that mimics the pathophysiology of human endocarditis.[1][2] This model is crucial for assessing an antibiotic's ability to penetrate and sterilize infected cardiac vegetations. Studies utilizing this model have demonstrated that this compound is a highly active bactericidal agent and a promising therapeutic option for severe S. aureus infections, including those caused by MRSA and glycopeptide-intermediate S. aureus (GISA) strains.
Data Presentation
The following tables summarize the in vitro susceptibility of bacterial strains and the in vivo efficacy of this compound compared to other antibiotics in the rabbit endocarditis model.
Table 1: In Vitro Susceptibility of S. aureus Strains
This table presents the Minimum Inhibitory Concentrations (MICs) of various antibiotics against the Staphylococcus aureus strains used in a key comparative study.
| Strain | Phenotype | Ceftaroline MIC (mg/L) | Daptomycin MIC (mg/L) | Tigecycline MIC (mg/L) |
| S. aureus | MSSA | ≤1 | ≤1 | ≤1 |
| S. aureus | MRSA | ≤1 | ≤1 | ≤1 |
| S. aureus | GISA | ≤1 | ≤1 | ≤1 |
| Data sourced from Jacqueline et al., 2011. |
Table 2: In Vivo Efficacy in Rabbit Aortic Valve Endocarditis Model (4-Day Treatment)
This table summarizes the primary efficacy outcomes after a four-day treatment course in the rabbit model. Efficacy was measured by the mean bacterial count remaining in the aortic vegetations and the rate of complete sterilization.
| Pathogen Strain | Treatment Group | Mean Bacterial Count (log₁₀ CFU/g vegetation) | Vegetation Sterilization Rate (%) |
| MSSA | Untreated Controls | 9.89 | 0% |
| This compound | <2 (Sterile) | 100% | |
| Daptomycin | 3.31 | 62% | |
| Tigecycline | 7.93 | 0% | |
| MRSA | Untreated Controls | 10.14 | 0% |
| This compound | <2 (Sterile) | 100% | |
| Daptomycin | 2.87 | 57% | |
| Tigecycline | 8.52 | 0% | |
| GISA | Untreated Controls | 9.58 | 0% |
| This compound | <2 (Sterile) | 100% | |
| Daptomycin | <2 (Sterile) | 100% | |
| Tigecycline | 7.99 | 0% | |
| Data sourced from Jacqueline et al., 2011. |
Key Findings:
-
This compound demonstrated highly bactericidal activity, defined as a reduction of >5 log₁₀ CFU/g of vegetation, against MSSA, MRSA, and GISA strains.
-
Ceftaroline was the only drug to achieve 100% sterilization of infected vegetations for all three tested strains.
-
Ceftaroline's efficacy was superior to daptomycin in terms of vegetation sterilization for MSSA and MRSA strains and significantly better than the bacteriostatic agent tigecycline.
Experimental Protocols
The following is a detailed protocol for establishing a rabbit model of aortic valve endocarditis to test the efficacy of this compound, based on methodologies described in the literature.
Protocol 1: Rabbit Model of Aortic Valve Endocarditis
1. Animal Model:
- Species: Female New Zealand white rabbits.
- Weight: 2.2–2.5 kg.
- Housing: House animals in individual cages with free access to food and water, following institutional animal welfare guidelines.
2. Induction of Aortic Valve Endocarditis:
- Anesthetize the rabbit following a protocol approved by the institutional animal ethics committee.
- Surgically expose the right carotid artery.
- Introduce a sterile polyethylene catheter into the carotid artery and advance it through the aortic valve into the left ventricle to induce trauma to the valve leaflets. This trauma leads to the formation of sterile thrombotic vegetations.
- Secure the catheter in place and close the surgical site. The external end of the catheter can be used for subsequent bacterial inoculation.
3. Bacterial Inoculation:
- Prepare an inoculum of the desired S. aureus strain (e.g., MSSA, MRSA, GISA) in a sterile saline solution.
- 24-48 hours after the surgical procedure, inoculate the rabbits intravenously (e.g., via the marginal ear vein) with the bacterial suspension. A typical inoculum size is 10⁶ CFU.
4. Treatment Regimen:
- Begin antibiotic treatment 48 hours after bacterial inoculation.
- Randomly assign animals to different treatment groups:
- Control Group: No treatment.
- This compound Group: Administer a dose that simulates the human therapeutic regimen of 600 mg twice daily. This can be achieved through intramuscular (IM) or intravenous (IV) administration.
- Comparator Groups (e.g., Daptomycin, Tigecycline): Administer doses simulating their respective human therapeutic regimens (e.g., daptomycin at 6 mg/kg once daily).
- Continue the treatment for a specified duration, typically 4 days, to assess efficacy.
5. Efficacy Evaluation:
- At the end of the treatment period, euthanize the animals via an approved method (e.g., intravenous pentobarbital injection).
- Aseptically remove the heart and excise the aortic valve vegetations.
- Weigh the vegetations.
- Homogenize the vegetations in a sterile saline solution.
- Perform serial dilutions of the homogenate and plate onto appropriate agar media (e.g., Mueller-Hinton agar).
- Incubate the plates at 37°C for 48 hours.
- Count the resulting colonies and express the bacterial load as log₁₀ CFU per gram of vegetation. The lower limit of detection is typically around 2 log₁₀ CFU/g.
6. Statistical Analysis:
- Perform statistical analyses using appropriate software (e.g., GraphPad Prism). Compare the mean bacterial counts between the control and treatment groups using tests such as the Mann-Whitney U test or ANOVA. A P-value < 0.05 is typically considered significant.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships derived from the comparative efficacy data.
Caption: Experimental workflow for the rabbit infective endocarditis model.
Caption: Comparative efficacy of antibiotics against S. aureus in the model.
References
Application Note: Protocols for In Vitro Evaluation of Ceftaroline Fosamil Against Daptomycin-Nonsusceptible MRSA
Introduction
The emergence of daptomycin-nonsusceptible Staphylococcus aureus (DNS-MRSA) presents a significant clinical challenge, necessitating the exploration of alternative therapeutic strategies. Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a broad-spectrum cephalosporin with potent bactericidal activity against MRSA.[1][2] This activity is attributed to its high binding affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance.[2][3][4] This application note provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of ceftaroline, both alone and in combination with daptomycin, against DNS-MRSA isolates. The protocols cover antimicrobial susceptibility testing, synergy analysis, and advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Antimicrobial Susceptibility Testing (AST)
Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in assessing an antimicrobial agent's activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for interpretation.
Table 1: Ceftaroline Breakpoints for Staphylococcus aureus
| Guideline Body | Method | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
|---|---|---|---|---|
| CLSI (M100) | MIC (μg/mL) | ≤ 1 | 2 - 4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 25 | 20 - 24 | ≤ 19 | |
| EUCAST | MIC (μg/mL) | ≤ 1 | - | > 1 |
| | Disk Diffusion (mm) | ≥ 20 | - | < 20 |
Note: The CLSI SDD breakpoint is based on a dosage of 600 mg every 8 hours as a 2-hour infusion.
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows CLSI M07 guidelines for determining the MIC of ceftaroline against DNS-MRSA.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, supplement with calcium chloride to a final concentration of 50 mg/L.
-
96-well microtiter plates.
-
This compound and daptomycin analytical powder.
-
DNS-MRSA isolates and S. aureus ATCC 29213 quality control strain.
-
Spectrophotometer or equivalent device for measuring turbidity.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation: a. Select 3-5 morphologically similar colonies from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: a. Prepare a stock solution of ceftaroline. b. Perform serial two-fold dilutions of ceftaroline in CAMHB across the wells of a 96-well plate to cover the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria). b. Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. b. Compare the results for the ATCC quality control strain with published ranges to ensure the validity of the test.
Table 2: Example MICs of Ceftaroline and Daptomycin against Clinical DNS-MRSA Strains
| Strain ID | Daptomycin MIC (μg/mL) | Ceftaroline MIC (μg/mL) | Reference |
|---|---|---|---|
| R5717 | 2 | 0.25 | |
| R5563 | 2 | 0.5 | |
| R5996 | 4 | 0.5 | |
| R5995 | 4 | 0.5 |
| D712 | >1 | 0.5 - 1 | |
Synergy Testing Protocols
Several studies indicate that β-lactams, including ceftaroline, can act synergistically with daptomycin, often restoring its activity against nonsusceptible strains. This is a critical area of investigation for DNS-MRSA.
Protocol 2: Time-Kill Experiments (TKE)
Time-kill assays provide dynamic information on the bactericidal activity of antimicrobial agents alone and in combination over time.
Materials:
-
CAMHB (supplemented with 50 mg/L Ca²⁺ for daptomycin).
-
DNS-MRSA isolate.
-
Ceftaroline and daptomycin stock solutions.
-
Sterile flasks or tubes.
-
Incubator shaker (37°C).
-
Plates for colony counting (e.g., Tryptic Soy Agar).
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test isolate and dilute it in pre-warmed CAMHB to a starting density of ~5 x 10⁵ CFU/mL.
-
Test Setup: Prepare flasks for each condition:
-
Growth Control (no antibiotic).
-
Ceftaroline alone (e.g., at 0.5x MIC).
-
Daptomycin alone (e.g., at 0.5x MIC).
-
Ceftaroline + Daptomycin combination.
-
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates to determine the CFU/mL at each time point. b. Plot log₁₀ CFU/mL versus time for each condition. c. Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. d. Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Table 3: Summary of Synergy and Bactericidal Activity from In Vitro Studies
| Study Type | Strains | Key Finding | Result |
|---|---|---|---|
| Time-Kill Assay | DNS-MRSA | Vancomycin + Ceftaroline Synergy | Synergy observed at 0.5x and 0.75x MIC. |
| Time-Kill Assay | DNS-MRSA | Daptomycin + Ceftaroline Synergy | Synergy observed at 0.75x MIC. |
| PK/PD Model | DNS, VISA-MRSA | Daptomycin + Ceftaroline Combination | Therapeutic enhancement against 2 of 3 strains. |
| Checkerboard | MRSA | Ceftaroline + Daptomycin Synergy | 38% of isolates showed a synergistic effect. |
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
PK/PD models, such as one-compartment or two-compartment hollow-fiber systems, simulate human drug exposures, providing a more clinically relevant assessment of antimicrobial efficacy and the potential for resistance development.
Protocol 3: One-Compartment In Vitro PK/PD Model
This protocol outlines a basic setup to simulate human pharmacokinetics of ceftaroline and daptomycin.
Materials:
-
Central reservoir (flask) with a magnetic stirrer.
-
Peristaltic pumps.
-
Fresh medium reservoir and waste reservoir.
-
Test isolate in the logarithmic phase of growth.
-
Antimicrobial stock solutions.
Procedure:
-
Model Setup: a. Add the prepared bacterial culture to the central reservoir containing fresh CAMHB. b. Use peristaltic pumps to infuse fresh medium into the central reservoir and remove waste at a specific rate to simulate the drug's half-life.
-
Drug Simulation: a. Inject a bolus of the drug(s) into the central reservoir to achieve the desired peak concentration (Cmax). b. The continuous flow of fresh medium will simulate drug clearance. For drugs administered intermittently (e.g., every 8 or 12 hours), this process is repeated at the specified dosing interval.
-
Sampling: a. Collect samples from the central reservoir at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96 hours). b. Determine the bacterial density (CFU/mL) by quantitative plating. c. Samples can also be plated on antibiotic-containing agar to assess the emergence of resistant subpopulations.
-
Data Analysis: a. Plot the change in log₁₀ CFU/mL over the duration of the experiment (e.g., 96 hours). b. Compare the activity of monotherapy versus combination therapy. For instance, studies have shown that ceftaroline monotherapy can be significantly more active than daptomycin monotherapy against DNS-MRSA strains in these models.
Table 4: Example PK/PD Model Parameters for Simulating Human Dosing Regimens
| Drug/Regimen | Simulated Dose | Cmax (mg/L) | Half-life (h) | Key Outcome vs. DNS-MRSA |
|---|---|---|---|---|
| Ceftaroline | 600 mg q12h | 15.2 | 2.3 | Sustained bactericidal activity against 3 of 4 strains. |
| Ceftaroline | 600 mg q8h | 21.3 | 2.66 | Bactericidal activity; enhanced killing when combined with daptomycin. |
| Daptomycin | 6 mg/kg q24h | 7.9 | 8.0 | Regrowth observed in 4 of 4 strains. |
| Daptomycin | 10 mg/kg/day | 15.2 - 129.7 | 8.0 | Regrowth observed in 3 of 4 strains; bactericidal in SEV model. |
| Vancomycin | 1 g q8h | Cmin ~20 | 5.0 | Bacteriostatic activity. |
Note: Cmax and half-life values can vary based on whether total or free drug concentrations are simulated.
Visualized Workflows and Mechanisms
Experimental Workflow: Evaluating Ceftaroline against DNS-MRSA
The following diagram outlines a comprehensive workflow for the in vitro assessment of a novel agent like ceftaroline against a resistant phenotype.
Caption: A logical workflow for testing ceftaroline against DNS-MRSA isolates.
Proposed Mechanism of Ceftaroline-Daptomycin Synergy
The combination of ceftaroline and daptomycin has been shown to be effective in eliminating daptomycin-resistant MRSA. The proposed mechanism involves ceftaroline's action on the cell wall enhancing daptomycin's ability to bind to and disrupt the cell membrane.
Caption: Mechanism of synergy between ceftaroline and daptomycin against MRSA.
Workflow for Time-Kill Experiment
This diagram details the specific steps involved in performing a time-kill assay to evaluate antimicrobial synergy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjunctive ceftaroline in combination with daptomycin or vancomycin for complicated methicillin-resistant Staphylococcus aureus bacteremia after monotherapy failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftaroline Fosamil for the Treatment of Vancomycin-Intermediate Staphylococcus aureus (VISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to vancomycin, a last-resort antibiotic for serious methicillin-resistant S. aureus (MRSA) infections. The primary mechanism of VISA resistance involves a thickened cell wall with increased D-Ala-D-Ala residues, which traps vancomycin and prevents it from reaching its target. Ceftaroline fosamil, a fifth-generation cephalosporin, has demonstrated potent in vitro activity against VISA strains. Its efficacy is largely attributed to its high binding affinity for penicillin-binding protein 2a (PBP2a), an enzyme critical for cell wall synthesis in MRSA and a key target in combating resistant staphylococcal infections.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the use of this compound against VISA.
Mechanism of Action and Resistance
VISA Resistance Pathway
The development of vancomycin resistance in VISA is a complex process involving multiple genetic and phenotypic adaptations. A primary characteristic of VISA is the thickening of the bacterial cell wall.[3] This is a result of complex reorganizations in cell wall metabolism.[3] The thickened cell wall contains an increased number of D-Ala-D-Ala residues, which act as "decoys," trapping vancomycin molecules and preventing them from reaching the peptidoglycan synthesis machinery at the cell membrane.[4] This sequestration of vancomycin is a key factor in the reduced susceptibility of VISA strains.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Ceftaroline Fosamil in Community-Acquired Pneumonia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to designing and conducting clinical trials for ceftaroline fosamil in the treatment of community-acquired pneumonia (CAP). The information is synthesized from the pivotal Phase 3 FOCUS 1 and FOCUS 2 trials, alongside relevant regulatory guidelines and microbiological standards.
Introduction to this compound and its Role in CAP
This compound is a fifth-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against common CAP pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus.[1][2] It is administered intravenously as a prodrug, which is rapidly converted in the plasma to its active form, ceftaroline.[3] Ceftaroline exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[4][5] Its high affinity for PBP2a gives it activity against methicillin-resistant S. aureus (MRSA), and its affinity for PBP2x is key to its potent activity against Streptococcus pneumoniae.
Clinical trials for new antibiotics in CAP are designed to demonstrate non-inferiority to a standard-of-care comparator. The FOCUS (Ceftaroline Community-Acquired Pneumonia Trial versus Ceftriaxone in Hospitalized Patients) 1 and 2 trials were pivotal in the approval of this compound for CAP. These trials established the efficacy and safety of this compound in hospitalized adult patients with moderate to severe CAP.
Core Principles of Clinical Trial Design for Ceftaroline in CAP
The design of a robust clinical trial for this compound in CAP should be guided by established regulatory frameworks, such as those provided by the U.S. Food and Drug Administration (FDA). The following sections detail the key components based on the successful design of the FOCUS trials.
Study Population: Inclusion and Exclusion Criteria
Careful selection of the study population is critical to ensure the trial can effectively evaluate the drug's efficacy and safety in the target patient group.
Table 1: Patient Inclusion and Exclusion Criteria for Ceftaroline CAP Trials (Based on FOCUS 1 & 2)
| Criteria | Description |
| Inclusion Criteria | |
| Age | ≥ 18 years |
| Diagnosis | Community-acquired pneumonia (CAP) requiring hospitalization. |
| Severity | Pneumonia Outcomes Research Team (PORT) Risk Class III or IV. |
| Radiographic Evidence | Confirmed new infiltrate on chest radiograph. |
| Clinical Signs & Symptoms | Presence of at least three clinical signs or symptoms of lower respiratory tract infection (e.g., cough, purulent sputum, chest pain, dyspnea, fever >38°C, or hypothermia <35°C). |
| Intravenous Therapy | Requirement for intravenous antibiotic therapy. |
| Exclusion Criteria | |
| Intensive Care Unit (ICU) Admission | Patients requiring admission to an ICU at the time of enrollment. |
| Recent Hospitalization | Hospitalization within 14 days prior to onset of symptoms. |
| Immunocompromised Status | Known or suspected immunocompromised state (e.g., HIV with CD4 count <200 cells/mm³, neutropenia). |
| Known or Suspected Pathogens | Infections known or suspected to be caused by pathogens not susceptible to the study drugs (e.g., MRSA was an exclusion for the ceftriaxone comparator arm). |
| Prior Antibiotic Therapy | Receipt of more than one dose of a potentially effective systemic antibiotic for the current episode of CAP within the 24 hours prior to randomization. |
| Hypersensitivity | Known hypersensitivity to cephalosporins or other beta-lactam antibiotics. |
| Renal Impairment | Severe renal impairment (creatinine clearance <30 mL/min). |
| Pregnancy or Lactation | Pregnant or lactating females. |
Study Design and Treatment Regimen
A randomized, double-blind, multicenter, non-inferiority trial design is the standard for Phase 3 studies in this indication.
Table 2: Study Design and Dosing Regimen (Based on FOCUS 1 & 2)
| Parameter | Description |
| Study Design | Randomized, double-blind, multicenter, non-inferiority trial. |
| Treatment Arms | - Investigational Arm: this compound 600 mg administered intravenously every 12 hours. - Comparator Arm: Ceftriaxone 1 g administered intravenously every 24 hours. |
| Duration of Therapy | 5 to 7 days. |
| Administration | Intravenous infusion over 60 minutes for this compound and 30 minutes for ceftriaxone. |
| Adjunctive Therapy | In FOCUS 1, patients received two doses of oral clarithromycin 500 mg every 12 hours on day 1 to account for atypical pathogens, a common practice in some regions. FOCUS 2 did not include adjunctive macrolide therapy. |
Efficacy Endpoints and Assessments
The primary and secondary endpoints are designed to measure the clinical and microbiological efficacy of the treatment.
Table 3: Primary and Secondary Efficacy Endpoints (Based on FOCUS 1 & 2)
| Endpoint | Definition and Assessment |
| Primary Endpoint | |
| Clinical Cure at Test-of-Cure (TOC) | Assessed 8 to 15 days after the last dose of study drug. Clinical cure is defined as the resolution of signs and symptoms of CAP, or improvement to an extent that no further antimicrobial therapy is necessary. |
| Secondary Endpoints | |
| Clinical Cure at End-of-Therapy (EOT) | Assessed at the end of the 5-7 day treatment period. |
| Microbiological Response at TOC | Assessed in the microbiologically evaluable (ME) population. A favorable microbiological response is defined as eradication or presumed eradication of the baseline pathogen(s). |
| Per-Pathogen Microbiological Response | Eradication or presumed eradication of specific baseline pathogens. |
| Clinical Response at Day 4 | An earlier assessment of clinical stability and symptom improvement, often used for regulatory review. A responder is defined as being in a stable condition and showing improvement in at least one of four key CAP symptoms (cough, dyspnea, pleuritic chest pain, or sputum production) without worsening of any of these symptoms. |
Experimental Protocols
Detailed protocols are essential for the consistent and accurate collection of data across all study sites.
Microbiological Assessment Protocol
Objective: To identify the causative pathogen(s) at baseline and assess their response to treatment.
Procedure:
-
Sample Collection (Baseline):
-
Sputum: Obtain a high-quality sputum sample (≤10 squamous epithelial cells and >25 polymorphonuclear leukocytes per low-power field) via spontaneous expectoration or induction prior to the first dose of the study drug.
-
Blood Cultures: Collect two sets of blood cultures from two different venipuncture sites before initiating antibiotic therapy.
-
Pleural Fluid: If present, collect pleural fluid via thoracentesis.
-
Urine Antigen Test: Collect a urine sample for S. pneumoniae and Legionella pneumophila antigen testing.
-
-
Sample Handling and Transport:
-
Transport all samples to the local laboratory promptly according to institutional protocols to maintain specimen integrity.
-
Ship isolated pathogens to a central laboratory for confirmation of identification and susceptibility testing.
-
-
Laboratory Procedures:
-
Gram Stain: Perform a Gram stain on all appropriate respiratory samples to assess quality and guide initial pathogen identification.
-
Culture: Culture all appropriate samples on standard media to isolate bacterial pathogens.
-
Pathogen Identification: Identify isolates to the species level using standard laboratory methods, which may include biochemical tests, mass spectrometry (MALDI-TOF), or molecular methods.
-
Susceptibility Testing: Perform antimicrobial susceptibility testing for ceftaroline and the comparator agent using broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Clinical Assessment and Safety Monitoring Protocol
Objective: To evaluate the clinical response to treatment and monitor for adverse events.
Procedure:
-
Schedule of Assessments:
-
Screening/Baseline: Perform a complete physical examination, obtain medical history, collect baseline laboratory samples (hematology, chemistry, urinalysis), and perform a chest radiograph.
-
Daily during Therapy: Monitor vital signs, and assess CAP signs and symptoms.
-
Day 4: Conduct a formal assessment of clinical response.
-
End-of-Therapy (EOT): Perform a clinical assessment and collect laboratory samples.
-
Test-of-Cure (TOC) (8-15 days post-therapy): Perform a final clinical assessment and chest radiograph.
-
Late Follow-up (21-35 days post-therapy): Assess for relapse.
-
-
Safety Monitoring:
-
Adverse Events (AEs): Record all AEs, regardless of their perceived relationship to the study drug. Assess the severity and causality of each AE.
-
Serious Adverse Events (SAEs): Report all SAEs to the sponsor and regulatory authorities within the specified timeframes.
-
Laboratory Monitoring: Monitor hematology, serum chemistry, and urinalysis at baseline, EOT, and as clinically indicated.
-
Direct Coombs' Test: Monitor for seroconversion from a negative to a positive direct Coombs' test, as this has been observed with ceftaroline.
-
Data Presentation
Summarizing key quantitative data in a structured format is crucial for comparing treatment arms and interpreting trial outcomes.
Table 4: Integrated Analysis of Patient Demographics and Baseline Characteristics in FOCUS 1 & 2 (Modified Intent-to-Treat Efficacy Population)
| Characteristic | This compound (n=614) | Ceftriaxone (n=614) |
| Mean Age (years) | 60.5 | 60.8 |
| Age ≥ 65 years (%) | 47.1 | 48.2 |
| Male (%) | 59.3 | 58.8 |
| PORT Risk Class | ||
| III (%) | 62.2 | 62.4 |
| IV (%) | 37.8 | 37.6 |
| Prior Antibiotic Therapy (%) | 22.8 | 23.3 |
| Bacteremia at Baseline (%) | 6.8 | 7.0 |
Table 5: Integrated Clinical Cure Rates in FOCUS 1 & 2
| Population | This compound (%) | Ceftriaxone (%) | Difference (95% CI) |
| Clinically Evaluable (CE) | 84.3 | 77.7 | 6.7 (1.6, 11.8) |
| Modified Intent-to-Treat Efficacy (MITTE) | 82.6 | 76.6 | 6.0 (1.4, 10.7) |
Table 6: Microbiological Response Rates by Pathogen in FOCUS 1 & 2 (Microbiologically Evaluable Population)
| Pathogen | This compound (n/N, %) | Ceftriaxone (n/N, %) |
| Streptococcus pneumoniae | 67/76 (88.2) | 54/74 (73.0) |
| Staphylococcus aureus | 19/25 (76.0) | 19/27 (70.4) |
| Haemophilus influenzae | 20/24 (83.3) | 17/20 (85.0) |
Table 7: Common Treatment-Emergent Adverse Events in FOCUS 1 & 2 (≥2% in either group)
| Adverse Event | This compound (n=609, %) | Ceftriaxone (n=609, %) |
| Diarrhea | 4.8 | 3.4 |
| Nausea | 3.4 | 3.9 |
| Headache | 3.1 | 2.3 |
| Insomnia | 2.8 | 2.8 |
| Phlebitis | 2.3 | 1.8 |
| Vomiting | 2.1 | 2.3 |
| Rash | 2.1 | 1.5 |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Ceftaroline
Caption: Mechanism of action of this compound.
Experimental Workflow for a Ceftaroline CAP Clinical Trial
Caption: Experimental workflow for a ceftaroline CAP clinical trial.
Conclusion
The successful design and execution of the FOCUS 1 and 2 trials provide a robust template for future clinical studies of this compound and other novel antibiotics for community-acquired pneumonia. Key considerations include stringent patient selection criteria, a well-defined and clinically relevant primary endpoint, and comprehensive microbiological and safety assessments. By adhering to these principles, researchers and drug development professionals can generate high-quality data to support the approval and optimal clinical use of new therapies for this common and serious infection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of this compound in Hospitalized Patients with Community-Acquired Pneumonia in China: Subset Analysis of an International Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Phase III, randomized, controlled, non-inferiority trial of this compound 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Evaluating Ceftaroline Fosamil in Bacteremia Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed to evaluate the efficacy and pharmacodynamics of ceftaroline fosamil in the treatment of bacteremia. The protocols outlined below are compiled from a review of clinical trials, in vitro studies, and in vivo animal models, offering a comprehensive guide for researchers in this field.
Clinical Evaluation of this compound in Bacteremia
Clinical trials are paramount in determining the safety and efficacy of this compound in patients with bacteremia. The following sections detail the typical methodologies used in these trials.
Clinical Trial Design and Patient Population
Most clinical data for ceftaroline in bacteremia is derived from Phase III, multicenter, randomized, double-blind, non-inferiority trials, primarily for community-acquired pneumonia (CAP) and complicated skin and soft-tissue infections (cSSTI) with secondary bacteremia.
Inclusion Criteria (General):
-
Age ≥18 years.
-
Diagnosis of a primary infection (e.g., cSSTI or CAP) warranting hospitalization and intravenous antibiotic therapy.
-
Presence of bacteremia confirmed by at least one positive blood culture with Staphylococcus aureus or Streptococcus pneumoniae.
-
For cSSTI trials, a minimum lesion size (e.g., 75 cm²) and signs of systemic inflammation are often required[1].
Exclusion Criteria (General):
-
Known or suspected infections caused by pathogens resistant to the study medications[2].
-
Receipt of more than 24-48 hours of a potentially effective systemic antibiotic within the 72-96 hours preceding randomization, unless clinical failure was evident[2][3].
-
Severe renal impairment (Creatinine clearance <30 mL/min) at screening[2].
-
Known left-sided endocarditis or presence of a prosthetic heart valve.
Dosing and Administration
The standard dosing regimen for this compound in adults with normal renal function is 600 mg administered every 12 hours via intravenous infusion over 60 minutes. Dosage adjustments are necessary for patients with renal impairment.
Table 1: this compound Dosage Adjustments in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dose |
| >50 | 600 mg every 12 hours |
| >30 to ≤50 | 400 mg every 12 hours |
| ≥15 to ≤30 | 300 mg every 12 hours |
| <15 (End-Stage Renal Disease, including hemodialysis) | 200 mg every 12 hours (administer after hemodialysis on dialysis days) |
Data sourced from.
Outcome Measures
The primary efficacy endpoint in clinical trials is typically the clinical cure rate at the test-of-cure (TOC) visit, which occurs 8-15 days after the discontinuation of the study drug.
Definition of Clinical Outcomes:
-
Clinical Cure: Complete or near-complete resolution of all signs and symptoms of the infection, with no further need for antibacterial therapy.
-
Clinical Failure: Includes persistence of baseline signs and symptoms, development of new signs or symptoms, or the need for additional antibacterial therapy for the primary infection.
Data Presentation: Clinical Efficacy in Bacteremia
The following table summarizes the clinical success rates of this compound in treating bacteremia from various studies.
Table 2: Clinical Success Rates of this compound in Bacteremia
| Study Population | Pathogen | Ceftaroline Clinical Success Rate | Comparator and Success Rate | Reference(s) |
| Secondary bacteremia in cSSTI & CAP (Pooled Phase III trials) | S. aureus, S. pneumoniae, other streptococci | 76.4% (55/72) | Vancomycin + Aztreonam or Ceftriaxone: 77.3% (51/66) | |
| SAB secondary to ABSSSI or CABP | S. aureus (including MRSA) | 58% (28/48) | N/A | |
| SAB secondary to ABSSSI | MRSA | 50% (8/16) | N/A | |
| SAB secondary to CABP | MRSA | 63% (10/16) | N/A | |
| Gram-positive bacteremia (CAPTURE study) | MRSA | 76.5% (137/179) | N/A | |
| Gram-positive bacteremia (CAPTURE study) | MSSA | 71.0% (22/31) | N/A |
In Vitro Evaluation Methodologies
In vitro studies are crucial for determining the antimicrobial activity of ceftaroline against relevant bacterial pathogens and for understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: Subculture bacterial isolates from frozen stocks onto appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 37°C.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).
-
Serial Dilution: Perform serial two-fold dilutions of ceftaroline in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.
Table 3: In Vitro Activity of Ceftaroline against Common Bacteremia Pathogens
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | |
| Staphylococcus aureus (MRSA) | 0.5 | 1-2 | |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.015 | |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |
MIC values can vary based on geographic location and time of isolate collection.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
Protocol: Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that simulates human pharmacokinetics.
-
Model Setup: A hollow-fiber cartridge is inoculated with the test organism in the extracapillary space.
-
Media Circulation: Fresh growth media is continuously circulated through the intracapillary space to provide nutrients and remove waste products.
-
Drug Simulation: A computer-controlled syringe pump infuses ceftaroline into the central reservoir to simulate human plasma concentration-time profiles (e.g., a 600 mg dose administered every 8 or 12 hours).
-
Sampling: Samples are collected from the extracapillary space at predetermined time points over 72-96 hours to determine bacterial density (log₁₀ CFU/mL).
-
Data Analysis: The change in bacterial count over time is plotted to evaluate the bactericidal activity of the simulated dosing regimen.
In Vivo Evaluation Methodologies
Animal models are instrumental in assessing the efficacy of ceftaroline in a complex biological system.
Murine Bacteremia Model
Protocol: Immunocompetent Murine Model of MRSA Bacteremia
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Induce bacteremia by intravenous or intraperitoneal injection of a clinical MRSA isolate.
-
Treatment Initiation: Begin treatment with this compound (e.g., 50 mg/kg every 6 hours) or a comparator agent two hours post-infection.
-
Sample Collection: After a 24-hour treatment period, collect blood and kidney tissue for bacterial load determination.
-
Efficacy Evaluation: Quantify the reduction in bacterial density (log₁₀ CFU/mL in blood and log₁₀ CFU/g in kidney) compared to untreated controls.
Mechanism of Action and Visualizations
Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds with high affinity to penicillin-binding proteins (PBPs), including PBP2a in MRSA, which is responsible for resistance to other β-lactam antibiotics.
References
- 1. A Phase III, randomized, controlled, non-inferiority trial of this compound 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Ceftaroline Fosamil in Multidrug-Resistant Streptococcus pneumoniae Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftaroline fosamil in research settings focused on multidrug-resistant Streptococcus pneumoniae (MDRSP). Detailed protocols for key experiments are included to facilitate study design and execution.
Introduction
This compound is a parenteral prodrug that is rapidly converted in vivo to its active form, ceftaroline.[1][2][3] Ceftaroline is a novel cephalosporin with broad-spectrum bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and, notably, multidrug-resistant Streptococcus pneumoniae.[4][5] Its efficacy against MDRSP makes it a critical agent for both clinical use and further research into pneumococcal resistance.
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan layers. The unique potency of ceftaroline against MDRSP stems from its high binding affinity for altered PBPs that confer resistance to other β-lactams.
Specifically, ceftaroline demonstrates a high affinity for PBP2x in S. pneumoniae, a primary target for cephalosporins. Even in penicillin-resistant strains with mutated PBP2x, ceftaroline maintains a sufficiently high rate of acylation to effectively inhibit the enzyme and cause bacterial cell death. It also exhibits high affinity for other key pneumococcal PBPs, including PBP1A and PBP2B. This multi-target profile contributes to its robust activity against strains resistant to older cephalosporins and penicillins.
In Vitro Activity Data
Ceftaroline consistently demonstrates superior in vitro potency against MDRSP compared to other β-lactams. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: Ceftaroline MIC Distribution for S. pneumoniae Isolates
| Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤0.5 µg/mL) | Reference |
| All Isolates | 6,958 | ≤0.015 | 0.12 | >99.9 | |
| Multidrug-Resistant (MDR) | 2,449 | 0.06 | 0.25 | 100.0 | |
| Penicillin-Resistant (MIC ≥8 µg/mL) | - | - | - | 100.0 (at ≤0.5 µg/mL) | |
| Ceftriaxone-Resistant | - | - | - | - | |
| European & South African Isolates | 1,257 | ≤0.008 (EU) / 0.03 (SA) | 0.12 | 100.0 |
Table 2: Comparative MIC Data for MDR S. pneumoniae
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Ceftaroline | 0.06 | 0.25 | |
| Ceftriaxone | 0.5 | 2 | |
| Penicillin | 1 | 4 | |
| Levofloxacin | - | - | |
| Erythromycin | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for evaluating the efficacy of ceftaroline against MDRSP.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftaroline against S. pneumoniae isolates.
Materials:
-
Ceftaroline active powder (microbiologically active ceftaroline)
-
S. pneumoniae clinical isolates and quality control strain (e.g., ATCC 49619)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Lysed horse blood (2.5-5%)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C, ambient air)
Procedure:
-
Prepare Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent as per the manufacturer's instructions.
-
Prepare Inoculum: a. Subculture S. pneumoniae isolates on a suitable agar medium and incubate overnight. b. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Microtiter Plates: a. Perform serial two-fold dilutions of ceftaroline in CAMHB supplemented with 2.5-5% lysed horse blood directly in the 96-well plates. b. The final volume in each well should be 100 µL after adding the inoculum. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, except for the sterility control.
-
Incubation: Incubate the plates at 35°C in ambient air for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Efficacy Study (Rabbit Meningitis Model)
This protocol is adapted from a published study on the efficacy of this compound against S. pneumoniae in an experimental rabbit meningitis model.
Objective: To evaluate the in vivo bactericidal activity of this compound against penicillin-sensitive and penicillin-resistant S. pneumoniae.
Materials:
-
New Zealand White rabbits
-
Penicillin-sensitive and penicillin-resistant strains of S. pneumoniae
-
This compound (prodrug form for in vivo studies)
-
Anesthetic agents
-
Brain heart infusion broth
-
Cerebrospinal fluid (CSF) collection supplies
-
Equipment for bacterial enumeration (plating, incubator)
Procedure:
-
Animal Preparation: Acclimate rabbits to the laboratory environment. Anesthetize the animals prior to the procedure.
-
Induction of Meningitis: a. Prepare an inoculum of the desired S. pneumoniae strain in brain heart infusion broth. b. Inject the bacterial suspension directly into the cisterna magna to induce meningitis.
-
Treatment Initiation: a. Approximately 10-12 hours post-infection, obtain a baseline CSF sample to confirm infection. b. Administer this compound intravenously. A typical dose might be 40 mg/kg. Comparator agents (e.g., ceftriaxone, vancomycin) can be used in other animal groups.
-
Monitoring and Sampling: a. Collect CSF samples at predetermined time points (e.g., 0, 2, 4, 6, 8 hours post-treatment). b. Perform quantitative cultures of the CSF samples to determine the change in bacterial titers (log₁₀ CFU/mL).
-
Data Analysis: a. Calculate the bactericidal rate (Δlog₁₀ CFU/mL/hour) for each treatment group. b. Compare the efficacy of this compound to control and comparator groups using appropriate statistical methods. Over an 8-hour period, this compound has demonstrated significantly higher killing rates against penicillin-resistant S. pneumoniae than the combination of ceftriaxone and vancomycin.
Resistance Mechanisms and Future Directions
Resistance to β-lactams in S. pneumoniae is primarily mediated by alterations in PBPs. While ceftaroline has shown a low potential for resistance selection in vitro, continuous surveillance is necessary. The emergence of a ceftaroline-nonsusceptible isolate has been reported, which was found to have multiple substitutions in PBPs, particularly PBP2x.
Future research should focus on:
-
Longitudinal surveillance to monitor for any shifts in ceftaroline susceptibility.
-
Molecular characterization of any emerging nonsusceptible isolates to understand the genetic basis of resistance.
-
Evaluation of ceftaroline in combination with other antimicrobial agents to assess for synergistic activity and prevent the emergence of resistance.
Conclusion
This compound is a potent antimicrobial agent against multidrug-resistant Streptococcus pneumoniae, including strains resistant to penicillin and other cephalosporins. Its high affinity for essential PBPs, even when altered, underpins its efficacy. The provided data and protocols serve as a valuable resource for researchers investigating the activity of ceftaroline and the evolving landscape of pneumococcal resistance.
References
- 1. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of this compound in a methicillin-resistant panton-valentine leukocidin-producing Staphylococcus aureus rabbit pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Summary of this compound clinical trial studies and clinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ceftaroline Fosamil Resistance in Staphylococcus aureus
Welcome to the technical support center for researchers investigating mechanisms of ceftaroline fosamil resistance in Staphylococcus aureus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ceftaroline?
Ceftaroline is a fifth-generation cephalosporin antibiotic. Its active form, ceftaroline, functions by inhibiting bacterial cell wall synthesis.[1][2] It does this by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[1] A key feature of ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which is the primary cause of resistance to most other β-lactam antibiotics.[1][3] Ceftaroline can also bind to an allosteric site on PBP2a, which induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme.
Q2: My MRSA isolates are showing elevated Minimum Inhibitory Concentrations (MICs) to ceftaroline. What are the most likely resistance mechanisms?
Elevated ceftaroline MICs in MRSA are most commonly associated with alterations in the PBP2a protein. These are typically amino acid substitutions resulting from mutations in the mecA gene. These mutations can occur in two main regions of PBP2a:
-
Transpeptidase (Penicillin-Binding) Domain (PBD): Mutations in this active site directly interfere with ceftaroline binding.
-
Non-Penicillin-Binding Domain (nPBD): Substitutions in this region can allosterically affect the active site, reducing ceftaroline's inhibitory activity.
While less common in clinical MRSA isolates, other mechanisms can contribute to reduced ceftaroline susceptibility, including mutations in other PBPs or changes in the expression of genes like pbp4.
Q3: Can methicillin-susceptible S. aureus (MSSA) develop resistance to ceftaroline?
Yes, MSSA can develop resistance to ceftaroline. Since MSSA does not possess PBP2a, the resistance mechanisms are different from those in MRSA. Studies have shown that serial passage of MSSA in the presence of ceftaroline can lead to mutations in the native PBPs, such as PBP2 and PBP3, resulting in increased MICs.
Q4: I have identified a novel mutation in PBP2a. How can I confirm if it's responsible for ceftaroline resistance?
To confirm that a specific mutation in PBP2a is the cause of ceftaroline resistance, you can perform site-directed mutagenesis. This involves introducing the specific mutation into a susceptible parent strain and then determining the MIC of the resulting mutant. A significant increase in the ceftaroline MIC in the mutant strain compared to the parent strain would confirm the mutation's role in resistance.
Troubleshooting Guides
Problem: Unexpectedly high ceftaroline MICs in control MRSA strains.
-
Possible Cause 1: Contamination of the bacterial culture.
-
Troubleshooting Step: Streak the culture on a selective agar plate to ensure purity. Perform Gram staining and biochemical tests to confirm the identity of the organism.
-
-
Possible Cause 2: Incorrect preparation of ceftaroline stock solutions.
-
Troubleshooting Step: Prepare fresh stock solutions of ceftaroline, ensuring the correct solvent is used and the final concentration is accurately determined.
-
-
Possible Cause 3: Issues with the MIC testing methodology (broth microdilution or Etest).
-
Troubleshooting Step: Review your protocol against CLSI guidelines. Ensure the correct inoculum density, incubation time, and temperature are used. Run a quality control strain with a known ceftaroline MIC in parallel.
-
Problem: Inability to amplify the mecA gene for sequencing.
-
Possible Cause 1: Poor quality of the extracted genomic DNA.
-
Troubleshooting Step: Assess the purity and concentration of your DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis. If the DNA is degraded or contaminated, repeat the extraction using a fresh culture.
-
-
Possible Cause 2: Non-optimal PCR conditions.
-
Troubleshooting Step: Optimize the PCR by running a temperature gradient for the annealing step. Try different concentrations of primers, MgCl₂, and DNA template. Consider using a PCR enhancer for GC-rich regions.
-
-
Possible Cause 3: The isolate is a methicillin-susceptible strain.
-
Troubleshooting Step: Confirm the methicillin-resistant phenotype of your isolate using a cefoxitin disk diffusion test.
-
Data Presentation
Table 1: Impact of PBP2a Mutations on Ceftaroline MIC in S. aureus
| Strain Background | PBP2a Mutation(s) | Ceftaroline MIC (µg/mL) | Fold Increase in MIC | Reference |
| MRSA (Clinical Isolate) | Y446N + E447K | >32 | High-level resistance | |
| MRSA (SF8300) | E447K | 4 | Low-level resistance | |
| MRSA (COL) | E447K | Low-level resistance | Low-level resistance | |
| MRSA (Clinical Isolate) | E447K | 8 | - | |
| MRSA (ST239/ST228) | - | 4-8 | - | |
| MRSA (with PBP2a substitutions) | N146K, E150K | 4 | - | |
| MRSA (with PBP2a substitutions) | 1 substitution | 1-2 | - | |
| MRSA (with PBP2a substitutions) | 2-3 substitutions | 2-4 | - | |
| MRSA (with PBP2a substitutions) | 5 substitutions | 4 or 16 | - | |
| MSSA (after serial passage) | Mutations in PBP2 & PBP3 | 16-fold increase | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Broth Microdilution:
-
Prepare a 96-well microtiter plate with serial twofold dilutions of ceftaroline in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.
-
-
Etest:
-
Prepare a lawn of the bacterial isolate on a Mueller-Hinton agar plate using a sterile swab.
-
Apply the Etest strip containing a predefined gradient of ceftaroline to the agar surface.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
-
mecA Gene Sequencing for Mutation Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the S. aureus isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding sequence of the mecA gene using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other contaminants.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a reference mecA sequence (e.g., from a susceptible strain like N315) to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ceftaroline fosamil MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftaroline fosamil Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ceftaroline MIC results for the same isolate are inconsistent between experiments. What are the potential causes?
A1: Inconsistent MIC results can stem from several factors. Here are some key areas to investigate:
-
Preparation of Ceftaroline Solution: Ceftaroline is supplied as the prodrug, this compound, which is converted to the active form, ceftaroline. The stability of the reconstituted solution is critical. Ensure that the manufacturer's instructions for reconstitution and storage are strictly followed. Solutions should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated (2 to 8°C).[1][2][3]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. An inoculum that is too heavy or too light can lead to falsely low or high MIC values, respectively. Ensure you are using a standardized inoculum preparation method, such as the 0.5 McFarland standard, and that the final inoculum concentration in the test wells is correct.
-
Incubation Conditions: Variations in incubation time, temperature, and CO₂ levels (if applicable) can affect bacterial growth and, consequently, the MIC reading. Ensure your incubator is properly calibrated and that incubation conditions are consistent for all assays.
-
Media and Reagents: The type and quality of the growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) can impact results. Ensure the media is from a reputable supplier and that lots are consistent between experiments.
-
Repeatability of Testing Method: Minor variations in pipetting, dilution, and reading of results can contribute to variability. Replicate MIC results should ideally be within ±1 doubling dilution.[4][5]
Q2: I'm observing a discrepancy between MIC values obtained by broth microdilution (BMD) and E-test methods. Why is this happening and which result should I trust?
A2: Discrepancies between BMD and E-test are a known issue, particularly for Staphylococcus aureus, including MRSA, with MICs near the susceptibility breakpoint.
-
Underlying Reasons: Studies have shown that E-test can sometimes underestimate the MIC compared to the reference BMD method. This can lead to "very major errors," where a resistant isolate is incorrectly identified as susceptible. The discrimination between MICs of 1 mg/L and 2 mg/L can be particularly challenging with routine methods.
-
Which Method to Trust: Broth microdilution is considered the reference method for MIC determination. If you observe a critical discrepancy, particularly for an important clinical isolate, it is advisable to rely on the BMD result or confirm the E-test result with BMD. For reliable discrimination of ceftaroline-resistant MRSA, careful reading of E-test strips and potentially duplicate testing is recommended.
Q3: My quality control (QC) strain is giving results outside the acceptable range. What should I do?
A3: Out-of-range QC results indicate a potential issue with the assay. Do not report any patient results until the QC issue is resolved.
-
Immediate Steps:
-
Review your entire experimental procedure for any deviations from the standard protocol.
-
Check the expiration dates and storage conditions of all reagents, including the ceftaroline powder, media, and QC organism.
-
Prepare a fresh inoculum of the QC strain from a new stock culture.
-
Repeat the assay with the fresh materials.
-
-
Persistent Issues: If the QC results are still out of range, consider the following:
-
Contamination: Check the purity of your QC strain.
-
Reagent Quality: There may be an issue with a specific lot of media or ceftaroline. Try a new lot if available.
-
Equipment Malfunction: Verify the accuracy of your pipettes and the temperature of your incubator.
-
Q4: How should I interpret a "Susceptible Dose-Dependent" (SDD) result for ceftaroline?
A4: The SDD category, as defined by the Clinical and Laboratory Standards Institute (CLSI), indicates that an isolate's susceptibility depends on the dosing regimen used. For isolates with an SDD result, a higher drug exposure is needed to achieve a clinical cure.
-
Clinical Significance: For S. aureus with a ceftaroline MIC in the SDD range (2-4 mg/L), the standard dosing regimen of 600 mg every 12 hours may not be sufficient. A higher dose of 600 mg every 8 hours, infused over 2 hours, is recommended to achieve the necessary pharmacokinetic/pharmacodynamic targets.
-
Reporting: It is crucial to report the SDD interpretation to clinicians, as it has direct implications for patient dosing.
Quantitative Data Summary
The following tables summarize the interpretive criteria for ceftaroline MICs and disk diffusion according to CLSI and EUCAST guidelines.
Table 1: Ceftaroline MIC Breakpoints (μg/mL)
| Organism | CLSI (M100-ED32) | EUCAST (v 13.0) |
| Staphylococcus aureus | ≤1 (S), 2-4 (SDD), ≥8 (R) | ≤1 (S), >1 (R) |
| Streptococcus pneumoniae | ≤0.5 (S), 1 (I), ≥2 (R) | ≤0.25 (S), >0.25 (R) |
| Haemophilus influenzae | ≤1 (S) | ≤0.125 (S), >0.125 (R) |
(S = Susceptible, SDD = Susceptible Dose-Dependent, I = Intermediate, R = Resistant)
Table 2: Ceftaroline Disk Diffusion Breakpoints (Zone Diameter in mm)
| Organism | Disk Content | CLSI (M100-ED32) | EUCAST (v 13.0) |
| Staphylococcus aureus | 30 µg | ≥25 (S), 20-24 (SDD), ≤19 (R) | 5 µg: ≥20 (S), <20 (R) |
| Streptococcus pneumoniae | 30 µg | ≥21 (S), 18-20 (I), ≤17 (R) | Not defined |
| Haemophilus influenzae | 30 µg | ≥23 (S) | Not defined |
(S = Susceptible, SDD = Susceptible Dose-Dependent, I = Intermediate, R = Resistant)
Table 3: Quality Control Ranges for Ceftaroline
| QC Strain | MIC (μg/mL) | Disk Diffusion (30 µg disk) (mm) |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | 24 - 30 |
| Staphylococcus aureus ATCC 25923 | Not applicable | 24 - 30 |
| Streptococcus pneumoniae ATCC 49619 | 0.008 - 0.06 | 27 - 34 |
| Haemophilus influenzae ATCC 49247 | 0.015 - 0.12 | 27 - 35 |
| Escherichia coli ATCC 25922 | 0.06 - 0.5 | 23 - 29 |
Experimental Protocols
Broth Microdilution (BMD) MIC Assay (Following CLSI Guidelines)
-
Preparation of Ceftaroline Stock Solution:
-
Aseptically reconstitute this compound powder with a suitable solvent as per the manufacturer's instructions to create a high-concentration stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation of Microdilution Plates:
-
Dispense 50 µL of the appropriate ceftaroline working solution into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
-
Disk Diffusion Assay (Following CLSI Guidelines)
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in steps 3a-3c of the BMD protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Ceftaroline Disk:
-
Aseptically apply a 30 µg ceftaroline disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Measuring the Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the result based on the zone diameter breakpoints provided in Table 2.
-
Visualizations
References
- 1. med.unc.edu [med.unc.edu]
- 2. One Size Fits All? Application of Susceptible-Dose-Dependent Breakpoints to Pediatric Patients and Laboratory Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR05 | Ceftaroline Breakpoints for Staphylococcus aureus [clsi.org]
- 4. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ceftaroline Fosamil Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic/pharmacodynamic (PK/PD) modeling of ceftaroline fosamil for dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary PK/PD index for ceftaroline efficacy?
A1: The key PK/PD index for efficacy for ceftaroline, like other β-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][2][3] This measure has been shown to be the most predictive of ceftaroline's bactericidal activity.[2]
Q2: How do I select the appropriate %fT>MIC target for my experiment?
A2: The specific %fT>MIC target depends on the pathogen and the desired antibacterial effect (e.g., stasis, 1-log kill, 2-log kill). Targets are derived from preclinical in vitro and in vivo models, such as neutropenic murine thigh infection models.[4] Refer to the table below for established targets for common pathogens.
Q3: My model predicts low Probability of Target Attainment (PTA) for the standard 600 mg q12h regimen. What are my options?
A3: Low PTA suggests the standard regimen may be inadequate for the specific pathogen MIC or patient population being modeled. Consider evaluating intensified dosing regimens in your simulations. The relative impact of each component depends on the pathogen's susceptibility.
-
For susceptible pathogens (MIC ≤1 mg/L): Shortening the dosing interval (e.g., to every 8 hours [q8h]) is the most effective driver for improving target attainment.
-
For less susceptible pathogens (MIC 2-4 mg/L): Increasing the total daily dose is the most impactful strategy. Prolonging the infusion duration (e.g., to 2 hours) and shortening the dosing interval also contribute.
-
Continuous Infusion: For critically ill patients with augmented renal clearance, continuous infusion of the daily dose (e.g., 1200 mg over 24h) may be necessary to achieve optimal targets (100% fT>MIC), especially for MRSA.
Q4: Are there established population PK (PopPK) models available for ceftaroline?
A4: Yes, several PopPK models for ceftaroline have been developed and published. These models often use a two-compartment structure with linear elimination to describe ceftaroline concentrations. Existing models have been developed using data from healthy volunteers, adult patients with infections, and pediatric patients, and can serve as a foundation for your own analyses or simulations.
Q5: How should I adjust dosing for special patient populations in my models?
A5:
-
Renal Impairment: Dose adjustments are required for patients with moderate to severe renal impairment (CrCl ≤50 mL/min) and end-stage renal disease. Ceftaroline is primarily cleared by the kidneys, so reduced renal function leads to higher drug exposure. See the dosage adjustment table for specific recommendations.
-
Pediatric Patients: Dosing in children requires stratification by age and sometimes weight, as clearance and volume of distribution change with development. Physiologically based pharmacokinetic (PBPK) models are often used to propose optimized pediatric dosages, especially in subgroups like those with renal impairment.
-
Cystic Fibrosis (CF): Patients with CF may exhibit increased ceftaroline clearance compared to non-CF patients. This can lead to suboptimal exposure with standard pediatric dosing, potentially requiring higher doses to achieve PK/PD targets.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| High inter-individual variability in simulated PK profiles. | Covariates not included in the model (e.g., renal function, age, body weight). | Incorporate relevant patient covariates into your PopPK model. Race has not been found to be a significant covariate when corrected for body weight. |
| Model predicts high PTA in plasma, but clinical failure is observed. | Poor drug penetration to the site of infection (e.g., soft tissue, cerebrospinal fluid [CSF]). | Use your model to simulate concentrations in specific tissues. Ceftaroline penetration into muscle and subcutaneous tissue is approximately 52% and 58% of plasma levels, respectively. Adjust dosing to ensure target attainment at the infection site. |
| Discrepancy between model predictions and observed clinical data. | The chosen PK/PD target may not be appropriate for the clinical endpoint. The population in the model may not reflect the real-world patient population. | Re-evaluate the PK/PD target based on updated literature. Validate the model using external data from a similar patient population. Multivariable analyses have shown that factors like age and infection type can also be significant predictors of response. |
| Difficulty achieving target attainment against MRSA. | Standard dosing (600 mg q12h) may provide insufficient coverage for MRSA, especially at higher MICs. | Simulate higher-intensity regimens, such as 600 mg q8h with a 2-hour infusion, which has shown to provide better coverage for MRSA. |
Data Presentation
Table 1: Ceftaroline PK/PD Targets for Key Pathogens Derived from preclinical neutropenic murine thigh and in vitro infection models.
| Pathogen | Antibacterial Effect | %fT>MIC Target | Source(s) |
| Staphylococcus aureus | Net Bacterial Stasis | ~26-27% | |
| 1-log₁₀ CFU Reduction | ~31-36% | ||
| 2-log₁₀ CFU Reduction | ~35-51% | ||
| Streptococcus pneumoniae | 1-log₁₀ CFU Reduction | ~44% |
Table 2: Recommended this compound Dosages in Adult Patients (≥18 years)
| Renal Function (CrCl, mL/min) | Recommended Dose | Frequency | Infusion Time | Source(s) |
| >50 (Normal) | 600 mg | Every 12 hours | 5-60 minutes | |
| >30 to ≤50 (Moderate) | 400 mg | Every 12 hours | 5-60 minutes | |
| ≥15 to ≤30 (Severe) | 300 mg | Every 12 hours | 5-60 minutes | |
| <15 (End-Stage / Hemodialysis) | 200 mg | Every 12 hours | 5-60 minutes | |
| Normal (for cSSTI with MIC 2-4 mg/L) | 600 mg | Every 8 hours | 2 hours | |
| Creatinine clearance (CrCl) estimated using the Cockcroft-Gault formula. |
Table 3: Recommended this compound Dosages in Pediatric Patients
| Age Range | Weight | Recommended Dose | Frequency | Infusion Time | Source(s) |
| < 2 months | - | 6 mg/kg | Every 8 hours | 30-60 minutes | |
| 2 months to < 2 years | - | 8 mg/kg | Every 8 hours | 5-60 minutes | |
| 2 years to < 18 years | ≤ 33 kg | 12 mg/kg | Every 8 hours | 5-60 minutes | |
| 2 years to < 18 years | > 33 kg | 400 mg | Every 8 hours | 5-60 minutes | |
| 12 years to < 18 years | > 33 kg | 600 mg | Every 12 hours | 5-60 minutes | |
| *For patients with CrCl >50 mL/min/1.73 m². Insufficient information exists for pediatric patients with CrCl ≤50 mL/min/1.73 m². |
Experimental Protocols
Protocol: Population PK Modeling and Monte Carlo Simulation for Dose Evaluation
This protocol outlines the key steps for developing a PopPK model for ceftaroline and using it to perform PK/PD target attainment analysis.
-
Data Collection:
-
Gather sparse or rich PK data (plasma concentrations of ceftaroline at various time points) from clinical studies.
-
Collect patient demographic and clinical data to use as potential covariates (e.g., age, weight, serum creatinine, sex).
-
Obtain microbiological data, specifically the Minimum Inhibitory Concentration (MIC) distribution for the pathogen(s) of interest from surveillance studies.
-
-
Structural Model Development:
-
Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
-
Develop a structural pharmacokinetic model. A two-compartment model with first-order elimination is often suitable for ceftaroline. The prodrug (this compound) and active metabolite (ceftaroline) can be modeled simultaneously.
-
Estimate typical population parameters (e.g., Clearance [CL], Volume of central compartment [V1], Inter-compartmental clearance [Q], Volume of peripheral compartment [V2]) and their inter-individual variability.
-
-
Covariate Model Development:
-
Test for significant relationships between patient covariates and PK parameters. For example, creatinine clearance is a common and significant covariate for ceftaroline clearance.
-
Use a stepwise forward addition and backward elimination approach to build the final covariate model.
-
-
Model Validation:
-
Perform internal validation using techniques like visual predictive checks (VPC) and bootstrap analysis. The VPC graphically compares the distribution of observed data with the prediction intervals from the model simulations.
-
If available, perform external validation using a separate dataset to assess the model's predictive performance.
-
-
Monte Carlo Simulation:
-
Using the final validated PopPK model, simulate concentration-time profiles for a large virtual patient population (e.g., 1,000 or 5,000 subjects).
-
Simulate various dosing regimens (e.g., different doses, frequencies, infusion durations).
-
Incorporate variability from the PopPK model to ensure the simulated population reflects real-world diversity.
-
-
Probability of Target Attainment (PTA) Analysis:
-
For each simulated patient and dosing regimen, calculate the PK/PD index (%fT>MIC) across a range of MIC values.
-
The PTA for a specific MIC is the percentage of simulated patients who achieve or exceed the predefined PK/PD target (e.g., 35% fT>MIC).
-
A PTA of ≥90% is generally considered predictive of a high probability of clinical success.
-
-
Cumulative Fraction of Response (CFR) Calculation:
-
Integrate the PTA results with the MIC distribution data for the target pathogen population.
-
CFR is calculated by summing the product of the PTA for each MIC value and the proportion of the bacterial population at that MIC. A CFR >90% is desirable.
-
Visualizations
Caption: PK/PD modeling workflow for ceftaroline dosage optimization.
Caption: Logical relationships influencing ceftaroline dosing decisions.
References
- 1. Pharmacokinetic and Pharmacodynamic Target Attainment in Adult and Pediatric Patients Following Administration of this compound as a 5-Minute Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Analysis for Efficacy of this compound in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Challenges in developing animal models for ceftaroline fosamil efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and utilizing animal models for ceftaroline fosamil efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for this compound efficacy studies?
A1: The most frequently used animal models for evaluating the in vivo efficacy of this compound include murine pneumonia models, murine thigh infection models, murine bacteremia models, and rabbit pneumonia, endocarditis, osteomyelitis, and prosthetic joint infection models.[1][2][3][4][5] The choice of model depends on the specific research question, such as investigating efficacy in a particular infection type or against specific bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).
Q2: Why is it challenging to translate this compound efficacy data from animal models to humans?
A2: Translating efficacy data is challenging due to inherent physiological and pharmacokinetic differences between animal species and humans. Key challenges include:
-
Protein Binding: Ceftaroline's binding to plasma proteins differs across species, which can significantly impact the free (active) drug concentration.
-
Metabolism and Excretion: The rate at which ceftaroline is metabolized and cleared from the body can vary, affecting the drug's half-life and overall exposure.
-
Humanized Dosing: Achieving and maintaining drug exposure levels in animals that mimic the human pharmacokinetic profile requires complex dosing regimens and can be technically challenging.
Q3: What is "humanized" dosing, and why is it important for ceftaroline studies?
A3: "Humanized" dosing in animal models is a regimen designed to simulate the pharmacokinetic profile of a drug as observed in humans, specifically the free drug concentration-time curve. For time-dependent antibiotics like ceftaroline, the most critical pharmacodynamic (PD) parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). Humanized dosing ensures that the %fT>MIC achieved in the animal model is comparable to that in humans, allowing for a more accurate prediction of clinical efficacy.
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for ceftaroline in animal models?
A4: The primary PK/PD parameter for ceftaroline, as a cephalosporin, is the percentage of time the free drug concentration is above the MIC (fT>MIC). Studies in murine models have established specific fT>MIC targets required for bacteriostatic and bactericidal effects against S. aureus. It is crucial to measure ceftaroline concentrations in both serum and at the site of infection (e.g., epithelial lining fluid in pneumonia models) to accurately determine the relevant PK/PD indices.
Troubleshooting Guides
Issue 1: High variability in infection severity in the murine pneumonia model.
Possible Cause: Inconsistent inoculum preparation and administration.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Use a consistent growth phase of the bacterial culture (e.g., mid-logarithmic phase).
-
Wash and dilute the bacterial suspension in a consistent medium (e.g., sterile saline).
-
Verify the inoculum concentration (CFU/mL) by plating serial dilutions immediately before and after inoculation.
-
-
Refine Inoculation Technique:
-
For intranasal or intratracheal inoculation, ensure the animal is properly anesthetized to allow for deep lung deposition.
-
Administer a consistent volume of the inoculum.
-
For aspiration-induced pneumonia, briefly block the nares after oral administration of the inoculum to ensure aspiration into the lungs.
-
Issue 2: Difficulty achieving the target human-simulated exposure (fT>MIC) in mice.
Possible Cause: Rapid clearance of ceftaroline in mice and challenges with frequent dosing.
Troubleshooting Steps:
-
Pharmacokinetic Pilot Study: Conduct a preliminary PK study in a small group of animals to determine the half-life and clearance of ceftaroline in your specific mouse strain.
-
Adjust Dosing Regimen: Based on the pilot PK data, design a multi-dose regimen. This may involve a larger initial dose followed by smaller, more frequent doses to maintain the desired concentration. For example, a regimen of 11 mg/kg at 0 hours followed by 0.25 mg/kg at 6.5 hours has been used to simulate a human 600 mg IV dose.
-
Use of Renal Impairment Agents: In some murine models, agents like uranyl nitrate are used to induce a predictable degree of renal impairment, which can help prolong the half-life of renally cleared drugs like ceftaroline, aiding in the simulation of human pharmacokinetics.
Issue 3: Discrepancy between in vitro susceptibility (MIC) and in vivo efficacy.
Possible Cause:
-
Protein Binding: The free fraction of ceftaroline in the animal's plasma may be lower than anticipated, reducing the effective concentration at the site of infection.
-
Drug Penetration: Inadequate penetration of ceftaroline into the specific tissue or fluid (e.g., cerebrospinal fluid, epithelial lining fluid) can lead to suboptimal concentrations despite adequate plasma levels.
-
Inoculum Effect: A high bacterial load at the site of infection can sometimes reduce the efficacy of β-lactam antibiotics, although some studies suggest ceftaroline may not be significantly affected by this.
Troubleshooting Steps:
-
Measure Protein Binding: Determine the percentage of ceftaroline binding in the serum of the specific animal species being used. This will allow for a more accurate calculation of the free drug concentration.
-
Assess Site-of-Infection Concentrations: If technically feasible, measure ceftaroline concentrations directly at the site of infection (e.g., bronchoalveolar lavage for lung infections) and compare them to plasma concentrations.
-
Evaluate Different Inocula: If an inoculum effect is suspected, conduct studies with varying initial bacterial densities to assess its impact on efficacy.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ceftaroline in Different Animal Species
| Animal Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC0-∞ (h·µg/mL) |
| Rat | Intramuscular | 20 | 25.5 | 0.621 | 37.4 |
| Intravenous | 20 | 27.1 | 0.426 | 16.3 | |
| Rabbit | Intramuscular | 20 | 25.8 ± 11.6 | 0.833 ± 0.181 | 39.7 ± 11.4 |
| Intravenous | 20 | 67.8 ± 3.77 | 0.410 ± 0.00701 | 37.0 ± 7.84 | |
| Monkey | Intramuscular | 20 | 25.6 ± 7.82 | 1.17 ± 0.152 | 72.1 ± 21.4 |
| Intravenous | 20 | 69.1 ± 12.8 | 1.16 ± 0.0676 | 64.0 ± 12.1 |
Data adapted from a comparative pharmacokinetic study.
Table 2: Ceftaroline Efficacy in a Murine Pneumonia Model against S. aureus
| S. aureus Strain MIC (µg/mL) | %fT>MIC for 1-log10 Kill | Log10 CFU Reduction with Humanized Regimen |
| 0.5 | ~17-25% | 1.0 - 1.95 |
| 1.0 | ~25-35% | 0.64 - 1.5 |
| 2.0 | ~35-43% | ~1.0 |
| 4.0 | Not explicitly stated for 1-log kill | ~0.75 |
Data compiled from a neutropenic murine lung infection model.
Experimental Protocols
Detailed Methodology: Neutropenic Murine Pneumonia Model
-
Animal Preparation:
-
Use pathogen-free, female BALB/c or ICR mice weighing approximately 20-25 g.
-
Induce neutropenia with intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
-
-
Inoculum Preparation:
-
Culture the desired S. aureus strain to mid-log phase in a suitable broth (e.g., Trypticase soy broth).
-
Wash the bacterial cells and resuspend in sterile saline to the target concentration (e.g., ~1 x 10^4 CFU/mL).
-
Verify the final inoculum concentration by quantitative culture.
-
-
Infection Procedure:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Administer a 50 µL inoculum via the intranasal route.
-
Alternatively, for an aspiration model, administer the inoculum into the mouth and temporarily block the nares.
-
-
This compound Administration:
-
Reconstitute this compound in sterile water and dilute to the final concentration with normal saline.
-
Initiate treatment at a specified time post-infection (e.g., 2-3 hours).
-
Administer doses subcutaneously in a volume of 0.2 mL.
-
For human-simulated regimens, administer multiple doses at predetermined time points.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically harvest the lungs and homogenize in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Compare the bacterial load in treated groups to untreated controls.
-
Visualizations
Caption: Workflow for a murine pneumonia model to assess ceftaroline efficacy.
References
- 1. Efficacy of this compound in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of this compound in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical appraisal of ceftaroline in the management of community-acquired bacterial pneumonia and skin infections - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftaroline fosamil in the context of biofilm-related infections. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ceftaroline against bacterial biofilms?
Ceftaroline, the active metabolite of the prodrug this compound, is a fifth-generation cephalosporin antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][4] A key feature of ceftaroline is its high affinity for PBP2a, a protein found in methicillin-resistant Staphylococcus aureus (MRSA) that confers resistance to most other β-lactam antibiotics. By binding to and inhibiting PBP2a, ceftaroline disrupts the peptidoglycan cross-linking necessary for cell wall integrity, leading to bacterial cell lysis and death, even in resistant strains like MRSA.
Q2: Is ceftaroline effective as a monotherapy against biofilms?
Ceftaroline monotherapy has demonstrated activity against biofilm-producing MRSA, showing a reduction in bacterial load. However, its efficacy can be strain-dependent and may not always result in complete eradication. For instance, in some in vitro models, ceftaroline alone displayed consistent activity in reducing the initial inoculum of biofilm-producing MRSA. While bactericidal activity was observed against some strains, regrowth was noted in others. Therefore, while active, ceftaroline monotherapy may not always be sufficient for complete biofilm eradication, leading to the investigation of combination therapies.
Q3: Why is combination therapy with ceftaroline often considered for biofilm infections?
Biofilm-associated infections are notoriously difficult to treat due to the protective extracellular matrix and the altered metabolic state of the embedded bacteria. Combination therapy is often employed to overcome these challenges. Combining ceftaroline with other antibiotics, such as daptomycin or vancomycin, has shown synergistic effects, leading to enhanced killing of biofilm-producing staphylococci compared to monotherapy. This enhanced efficacy is thought to be due to different mechanisms of action targeting the biofilm at multiple levels. For example, the addition of ceftaroline can restore the activity of daptomycin against daptomycin-nonsusceptible strains.
Q4: What is the "seesaw effect" observed with ceftaroline and daptomycin?
The "seesaw effect" refers to the observation that as MRSA develops reduced susceptibility to daptomycin, it may become more susceptible to β-lactams like ceftaroline, and vice versa. This phenomenon suggests a potential advantage for using these agents in combination, as resistance development to one agent may be counteracted by increased susceptibility to the other.
Troubleshooting Guides
Problem: Inconsistent results in biofilm inhibition assays with ceftaroline.
-
Possible Cause 1: Strain-to-strain variability.
-
Troubleshooting Tip: Biofilm formation and susceptibility to antibiotics can vary significantly between different bacterial strains. It is crucial to characterize the biofilm-forming capacity of your specific strains before initiating experiments. Consider using well-characterized reference strains alongside your clinical isolates for comparison.
-
-
Possible Cause 2: Sub-inhibitory concentrations of ceftaroline.
-
Troubleshooting Tip: Sub-minimal inhibitory concentrations (sub-MICs) of ceftaroline have been shown to, in some cases, induce biofilm formation in certain MRSA strains. Ensure that the concentrations of ceftaroline used in your experiments are at or above the MIC for the planktonic form of the bacteria to avoid inadvertently promoting biofilm growth.
-
-
Possible Cause 3: Experimental model limitations.
-
Troubleshooting Tip: The choice of in vitro biofilm model can significantly impact the results. Simple static models like microtiter plates may not fully recapitulate the dynamic environment of an in vivo infection. Consider using more advanced models like the Calgary biofilm device or an in vitro pharmacokinetic/pharmacodynamic (PK/PD) model to better simulate clinical conditions.
-
Problem: Difficulty eradicating mature biofilms with ceftaroline.
-
Possible Cause 1: Reduced antibiotic penetration.
-
Troubleshooting Tip: The extracellular polymeric substance (EPS) matrix of mature biofilms can act as a physical barrier, limiting the penetration of antibiotics. Consider using agents that can disrupt the biofilm matrix in combination with ceftaroline.
-
-
Possible Cause 2: Altered metabolic state of biofilm bacteria.
-
Troubleshooting Tip: Bacteria within a mature biofilm often exist in a slow-growing or dormant state, making them less susceptible to antibiotics that target actively dividing cells. Combination therapy with an agent that is effective against stationary-phase bacteria, such as rifampin, could be explored, although results with rifampin combinations have been inconsistent in some studies.
-
-
Possible Cause 3: High bacterial density.
-
Troubleshooting Tip: The high bacterial load within a biofilm can contribute to antibiotic tolerance. In experimental setups, ensure that the initial inoculum is standardized. For treatment simulations, consider longer exposure times or higher, clinically relevant concentrations of ceftaroline in combination with other agents.
-
Data Presentation
Table 1: In Vitro Efficacy of Ceftaroline Monotherapy and Combination Therapy against Biofilm-Producing MRSA
| Treatment Regimen | Average Log10 CFU/cm² Reduction from Baseline (at 72h) | Reference |
| Ceftaroline (CPT) Monotherapy | 2.48 ± 0.6 | |
| CPT + Daptomycin (DAP) | 3.33 ± 1.01 | |
| CPT + Rifampin (RIF) | Minimal benefit, potential antagonism |
Table 2: Comparative Efficacy of Ceftaroline Combinations in Biofilm Time-Kill Assays
| Treatment Combination | Average Log10 CFU/cm² Reduction | Reference |
| Ceftaroline + Daptomycin | 4.02 ± 0.59 | |
| Ceftaroline + Vancomycin | 3.36 ± 0.35 | |
| Ceftaroline + Rifampin | 2.68 ± 0.61 |
Table 3: Minimum Inhibitory Concentrations (MICs) of Ceftaroline and Comparators against Biofilm-Producing MRSE
| Strain | Antibiotic | Planktonic MIC (mg/L) | Reference |
| SE284 | Ceftaroline | 0.25 | |
| SE284 | Vancomycin | 4 | |
| SE385 | Ceftaroline | 0.5 | |
| SE385 | Vancomycin | 2 |
Experimental Protocols
1. Biofilm Time-Kill Curve Assay
This method is used to assess the bactericidal activity of antimicrobial agents against established biofilms over time.
-
Materials: 24-well polystyrene plates, bacterial culture, appropriate growth medium, ceftaroline and other antibiotics, sterile forceps, normal saline, vortex mixer, sonicator, tryptic soy agar plates.
-
Procedure:
-
Grow bacterial biofilms on sterile beads or coupons in a 24-well plate for a specified period (e.g., 24-48 hours).
-
After biofilm formation, gently wash the beads/coupons with sterile saline to remove planktonic cells.
-
Transfer the beads/coupons to a new plate containing fresh medium with the desired concentrations of antibiotics (e.g., ceftaroline alone or in combination).
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), remove beads/coupons from the antibiotic-containing wells.
-
Place the beads/coupons in a tube with 1 ml of normal saline.
-
Dislodge the biofilm bacteria by a series of alternating vortexing and sonication cycles (e.g., three 60-second cycles of each).
-
Perform serial dilutions of the resulting bacterial suspension and plate on tryptic soy agar.
-
Incubate the plates for 24 hours at 35°C and then count the colony-forming units (CFU) to determine the number of viable bacteria remaining in the biofilm.
-
Synergy is often defined as a ≥ 2-log10 CFU/cm² decrease compared to the most active single agent.
-
2. In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Biofilm Model
This dynamic model simulates human pharmacokinetic profiles of antibiotics to evaluate their efficacy against biofilms under more clinically relevant conditions.
-
Apparatus: A two-compartment hollow-fiber infection model.
-
Procedure:
-
Establish a bacterial biofilm on a suitable substrate (e.g., polyurethane coupons) within the model's peripheral compartment.
-
Simulate human dosing regimens of ceftaroline and combination agents by infusing and clearing the drugs from the central compartment, which is connected to the peripheral compartment. Dosing regimens are designed to mimic the free maximum concentration (fCmax) and elimination half-life (t1/2) observed in patients.
-
Collect samples from the peripheral compartment at various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Process the samples to quantify the viable bacteria (CFU/cm²) remaining in the biofilm as described in the biofilm time-kill curve assay.
-
Pharmacokinetic parameters of the simulated drug concentrations should be verified by appropriate assays (e.g., bioassay or chromatography).
-
Visualizations
References
Overcoming limitations of ceftaroline fosamil in clinical research settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of ceftaroline fosamil in clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ceftaroline?
This compound is a water-soluble prodrug of ceftaroline.[1][2] In vivo and in some in vitro environments containing phosphatases, it is rapidly converted to its active metabolite, ceftaroline.[1][2] This conversion is crucial for its antibacterial activity. For most in vitro susceptibility testing, the active form, ceftaroline, is used.
Q2: What is the primary mechanism of action of ceftaroline?
Ceftaroline is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] Its unique characteristic is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA), and PBP2x in Streptococcus pneumoniae. This allows ceftaroline to be effective against these resistant organisms.
Q3: What are the approved indications for this compound?
This compound is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).
Q4: How should this compound be stored in the laboratory?
Unreconstituted vials of this compound should be stored at room temperature, 25°C (77°F), with excursions permitted to 15 to 30°C (59 to 86°F). Stock solutions, once prepared, should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Variability and Discrepancies in In Vitro Susceptibility Testing Results
Problem: You are observing inconsistent Minimum Inhibitory Concentration (MIC) values for ceftaroline against the same bacterial strain, or your results differ significantly from published data.
Possible Causes and Solutions:
-
Testing Method Discrepancies: Etest and broth microdilution (BMD) are common methods for ceftaroline susceptibility testing, but discrepancies can occur, particularly for MRSA isolates with MICs near the breakpoint.
-
Recommendation: Broth microdilution is considered the reference method. If using Etest, be aware that it may underestimate MICs for some MRSA strains, leading to "very major errors" where a resistant isolate is classified as susceptible. Careful reading of the Etest strip and duplicate testing are recommended for isolates with MICs close to the breakpoint.
-
-
Inoculum Effect: A higher than standard inoculum concentration can sometimes lead to elevated MIC values.
-
Recommendation: Ensure your inoculum is prepared and standardized according to CLSI or EUCAST guidelines.
-
-
Media and Supplements: The type of broth and supplements used can influence results.
-
Recommendation: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most organisms. For fastidious organisms like Streptococcus pneumoniae, supplement with 2.5-5% lysed horse blood.
-
-
Prodrug vs. Active Drug: Using the prodrug, this compound, in an in vitro system without phosphatases will result in no activity.
-
Recommendation: Ensure you are using the active form, ceftaroline, for in vitro susceptibility testing. If you only have the prodrug, it must be converted to the active form. A non-enzymatic thermal degradation method can be used for this conversion.
-
Issue 2: Solubility and Stability of this compound in Experimental Setups
Problem: You are experiencing precipitation of the drug in your culture medium or are concerned about its degradation during the experiment.
Possible Causes and Solutions:
-
Solubility Limits: this compound has a water solubility of 8.6 mg/mL, which is increased in the presence of L-arginine in the commercial formulation. The active form, ceftaroline, is less soluble.
-
Recommendation: For preparing stock solutions, DMSO can be used. Be aware that hygroscopic DMSO can affect solubility. When diluting in aqueous media, ensure the final concentration does not exceed its solubility limit.
-
-
Stability in Solution: this compound is unstable under certain conditions. It is susceptible to degradation at higher temperatures and in basic or oxidative environments. It is least stable in a 5% glucose solution, with significant degradation observed.
-
Recommendation: Prepare fresh solutions for each experiment. If solutions need to be stored, keep them refrigerated (2-8°C) and use them within 24 hours. For longer-term storage, refer to the stock solution recommendations (-80°C).
-
-
Degradation Products: The primary degradation product of this compound is the active form, ceftaroline. Further degradation can lead to the opening of the β-lactam ring, rendering the compound inactive.
-
Recommendation: If you suspect degradation, you can analyze your solution using HPLC to quantify the amount of active compound remaining.
-
Quantitative Data Summary
Table 1: Ceftaroline MIC Breakpoints for S. aureus (µg/mL)
| Organization | Susceptible | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant |
| CLSI (2019) | ≤1 | 2-4 (SDD) | ≥8 |
| EUCAST | ≤1 | - | >1 |
| FDA | ≤1 | 2 (I) | ≥4 |
Data sourced from CLSI and EUCAST guidelines.
Table 2: Comparative Susceptibility of S. aureus to Ceftaroline using Etest vs. Broth Microdilution (BMD)
| Isolate Type | Agreement Method | Concordance Rate | Key Finding |
| MSSA & MRSA | Essential Agreement | >97% | High overall agreement in MIC values. |
| MSSA & MRSA | Categorical Agreement | >95% | High agreement in susceptibility categorization. |
| MRSA (Resistant by BMD) | Very Major Error Rate (Etest) | 46.2% | Etest may misclassify resistant MRSA as susceptible. |
Table 3: Stability of this compound in Different Infusion Solutions
| Diluent | Storage Condition | Stability Duration | Remaining Concentration |
| 0.9% NaCl | Refrigerated (2-8°C) | 48 hours | 93.99% |
| 5% Glucose | Refrigerated (2-8°C) | 48 hours | 97.18% |
| 0.9% NaCl | Room Temperature | Critical, infusion time dependent | - |
| 5% Glucose | Room Temperature | Least stable, ~65% decay | ~35% |
Data adapted from stability studies.
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Susceptibility Testing for Ceftaroline
This protocol is based on CLSI guidelines.
-
Prepare Ceftaroline Stock Solution:
-
Weigh a precise amount of ceftaroline analytical standard.
-
Dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Aliquot and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in sterile distilled water to create a range of concentrations that will be further diluted in the microtiter plate.
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate Microtiter Plate:
-
Use a 96-well microtiter plate containing serial twofold dilutions of ceftaroline in CAMHB.
-
Add the standardized inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
-
Protocol 2: Etest Susceptibility Testing for Ceftaroline
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the plate to dry for 5-15 minutes.
-
-
Apply Etest Strip:
-
Aseptically apply the ceftaroline Etest strip to the agar surface with the MIC scale facing upwards.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Read Results:
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the Etest strip.
-
Visualizations
Caption: Mechanism of action of ceftaroline.
Caption: In vitro susceptibility testing workflow.
Caption: Troubleshooting unexpected MIC results.
References
Ceftaroline fosamil storage and handling best practices for research labs
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ceftaroline fosamil in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should unopened vials of this compound powder be stored?
A1: Unopened vials of this compound should be stored at a controlled room temperature of 25°C (77°F), with temperature excursions permitted between 15°C and 30°C (59°F to 86°F)[1]. For extended shelf life, some sources recommend refrigeration at 2°C to 8°C (36°F to 46°F)[2]. It is also advisable to store the vials in their original packaging to protect them from light[3].
Q2: What is the appearance of this compound powder and its reconstituted solution?
A2: The lyophilized powder is a pale yellowish-white to light yellow solid[3][4]. Upon reconstitution, it forms a clear, light to dark yellow solution. Variations in color within this yellow range are normal and do not indicate a loss of potency when stored as recommended.
Q3: What are the recommended solvents for reconstituting this compound?
A3: this compound powder can be reconstituted with the following sterile solvents:
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (normal saline)
-
5% Dextrose Injection, USP
-
Lactated Ringer's Injection, USP
Q4: How long is the reconstituted this compound solution stable?
A4: The reconstituted solution should ideally be used immediately. However, studies have demonstrated chemical and physical stability for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2°C to 8°C (36°F to 46°F) after dilution in an infusion bag. One study on elastomeric infusion devices showed stability for up to 144 hours (6 days) at 4°C.
Q5: Are there any known incompatibilities with other drugs?
A5: Yes, the compatibility of this compound with other drugs has not been fully established, and it should not be mixed with or physically added to solutions containing other drugs. Studies have shown physical incompatibility with drugs such as amphotericin B, caspofungin acetate, and diazepam.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation or cloudiness in the reconstituted solution. | Incompatibility with the diluent or other substances. Use of an incorrect diluent. | Ensure you are using one of the recommended sterile diluents (Sterile Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's). Do not mix with other drugs. If precipitation persists, discard the solution. |
| The reconstituted solution is darker than the expected light to dark yellow. | Exposure to light or elevated temperatures for an extended period. | While some color variation is normal, a significant darkening may indicate degradation. Prepare a fresh solution and ensure proper storage conditions are maintained. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. Inaccurate concentration of the prepared solution. | Review storage and handling procedures. Prepare fresh stock solutions for each experiment. Validate the concentration of your stock solution using a suitable analytical method like HPLC. |
| Visible particles in the solution after reconstitution. | Incomplete dissolution of the powder. Contamination. | Gently mix the vial to ensure complete dissolution. The constitution time is typically less than 2 minutes. Inspect the solution visually for particulate matter before use. If particles are present, do not use the solution. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Temperature | Duration of Stability | Reference |
| Unopened Vial (Powder) | Room Temperature | 25°C (77°F), excursions permitted to 15-30°C (59-86°F) | Per manufacturer's expiration date | |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Per manufacturer's expiration date | ||
| Reconstituted & Diluted Solution | Room Temperature | 25°C (77°F) | Up to 6 hours | |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Up to 24 hours | ||
| Refrigerated (in elastomeric pump) | 4°C (39°F) | Up to 144 hours (6 days) |
Table 2: Reconstitution of this compound Vials
| Vial Strength | Volume of Diluent to Add | Approximate Concentration | Reference |
| 400 mg | 20 mL | 20 mg/mL | |
| 600 mg | 20 mL | 30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Objective: To prepare a sterile 1 mg/mL stock solution of this compound for in vitro experiments.
Materials:
-
This compound vial (e.g., 600 mg)
-
Sterile Water for Injection, USP
-
Sterile 50 mL conical tube
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Methodology:
-
Perform all procedures under aseptic conditions in a laminar flow hood.
-
Reconstitute a 600 mg vial of this compound with 20 mL of Sterile Water for Injection to obtain a concentration of 30 mg/mL.
-
Gently swirl the vial until the powder is completely dissolved. The solution should be a clear, pale yellow liquid.
-
Using a sterile syringe, withdraw the required volume of the reconstituted solution. For a final concentration of 1 mg/mL in a 30 mL final volume, you will need 1 mL of the 30 mg/mL stock.
-
Transfer the withdrawn solution into a sterile 50 mL conical tube containing 29 mL of Sterile Water for Injection.
-
Mix the solution thoroughly by gentle inversion.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Label the container with the compound name, concentration, date of preparation, and storage conditions.
-
Store the stock solution at 2°C to 8°C for up to 24 hours or use immediately. For longer-term storage, aliquots can be stored at -20°C or -80°C, though specific stability data for frozen solutions should be validated internally.
Mandatory Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Troubleshooting logic for reconstituted this compound solutions.
References
Navigating Preclinical Research: A Technical Support Center for Ceftaroline Fosamil Adverse Event Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the preclinical adverse event profile of ceftaroline fosamil. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting their experimental findings and addressing potential challenges.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the key quantitative data from preclinical toxicology studies of this compound in various animal models.
Table 1: Repeat-Dose Intravenous Toxicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 4 weeks | Up to 1000 | At 1000 mg/kg: Tonic/clonic convulsions. Target organs: Kidneys and Central Nervous System (CNS).[1] | 200 mg/kg/day[1] |
| Monkey (Cynomolgus) | 4 weeks | Up to 400 | At 400 mg/kg: Tonic/clonic convulsions. Target organs: Kidneys and CNS.[1] | 100 mg/kg/day[1] |
Table 2: Reproductive and Developmental Toxicity Studies
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings |
| Rat | Developmental Toxicity | Up to 300 (IV) | No maternal toxicity and no effects on the fetus.[1] |
| Rabbit | Developmental Toxicity | 25, 50, 100 (IV) | No drug-induced malformations. Maternal toxicity (moribundity and mortality) at 50 and 100 mg/kg. Increased incidence of angulated hyoid alae (a skeletal variation) at 50 and 100 mg/kg. |
| Rat | Fertility and General Reproduction | Up to 450 (IV) | No adverse effects on fertility of male and female rats. |
| Rat | Peri- and Postnatal Development | Up to 450 (IV) | Did not affect postnatal development or reproductive performance of the offspring. |
Table 3: Juvenile Animal Toxicity Studies
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat (Neonatal) | 14-Day IV Bolus | Up to 270 | No significant signs of toxicity. | 270 mg/kg |
| Rat (Juvenile) | 15-Day Dose Ranging | Not specified | Suggests this compound is not more toxic to young animals than to adults. |
Table 4: Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Result |
| Ames Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | With and without | Negative |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and without | Negative |
| Chromosomal Aberration | Chinese Hamster Lung Cells | Without | Positive |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | Without | Positive |
| Chromosomal Aberration | Chinese Hamster Lung/Ovary Cells | With | Negative |
| Micronucleus Test | Mouse and Rat Bone Marrow | In vivo | Negative |
| Unscheduled DNA Synthesis | Rat Hepatocytes | In vivo | Negative |
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of preclinical safety studies. Below are representative methodologies for key experiments.
Repeat-Dose Intravenous Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration to rats for a specified duration (e.g., 28 days).
Methodology:
-
Animal Model: Young adult Sprague-Dawley or Wistar rats, equally divided by sex.
-
Groups: At least three dose groups (low, mid, high) and a vehicle control group. A high-dose recovery group may be included to assess the reversibility of any findings.
-
Dose Administration: this compound is administered once daily via intravenous infusion (e.g., into the tail vein) over a fixed period. The vehicle control group receives the same volume of the vehicle (e.g., sterile saline).
-
Observations:
-
Clinical Signs: Daily observation for any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination performed prior to the study and at termination.
-
Clinical Pathology: Blood and urine samples collected at termination (and potentially at interim time points) for hematology, clinical chemistry, and urinalysis.
-
Gross Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs from lower dose groups are also examined.
-
Developmental Toxicity Study in Rabbits
Objective: To assess the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus.
Methodology:
-
Animal Model: Mated female New Zealand White rabbits.
-
Groups: At least three dose groups and a vehicle control group.
-
Dose Administration: this compound is administered intravenously once daily during the period of organogenesis (e.g., gestation days 6 through 18).
-
Maternal Observations:
-
Clinical Signs: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured at regular intervals throughout gestation.
-
-
Fetal Evaluation:
-
On approximately gestation day 29, does are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
Troubleshooting Guides and FAQs
Q1: We are observing convulsions in our rat toxicology study at a high dose of this compound. Is this an expected finding?
A1: Yes, this is a potential and previously observed adverse event. Preclinical studies in both rats and monkeys have reported tonic/clonic convulsions at high dose levels (1000 mg/kg in rats and 400 mg/kg in monkeys). This is a known class effect for cephalosporins, which can exhibit neurotoxicity at high concentrations.
Troubleshooting Steps:
-
Confirm Dose and Concentration: Double-check your dose calculations and the concentration of your dosing solution to rule out an accidental overdose.
-
Monitor Plasma Levels: If possible, analyze plasma samples to determine the peak concentration (Cmax) of ceftaroline in your animals and compare it to the levels at which neurotoxicity was observed in the formal preclinical studies.
-
Refine Dose Selection: For future studies, consider lowering the high dose to a level that is still a multiple of the anticipated human exposure but below the threshold for overt neurotoxicity to better characterize other potential target organ toxicities.
Q2: Our developmental toxicity study in rabbits shows maternal toxicity but no fetal malformations. How should we interpret this?
A2: This finding is consistent with the established preclinical profile of this compound. In pivotal studies, maternal toxicity, including moribundity and mortality, was observed at doses of 50 and 100 mg/kg/day, while no drug-induced fetal malformations were seen.
Interpretation and Next Steps:
-
Assess Maternal Toxicity Severity: Carefully document the nature and severity of the maternal toxicity. This is crucial for establishing a maternal No Observed Adverse Effect Level (NOAEL).
-
Evaluate Skeletal Variations: Pay close attention to skeletal examinations. An increased incidence of a common rabbit skeletal variation, angulated hyoid alae, was noted at maternally toxic doses in the original studies. Documenting the incidence of such variations in your study is important.
-
Consider Dose-Ranging: If the maternal toxicity is severe and leading to significant animal loss, a preliminary dose-ranging study may be necessary to identify a high dose that induces slight maternal toxicity without causing excessive morbidity or mortality.
Q3: We have a positive result in an in vitro chromosomal aberration assay. Does this mean this compound is genotoxic?
A3: Not necessarily. While this compound and its active metabolite did induce chromosomal aberrations in vitro in the absence of metabolic activation, a comprehensive battery of other genotoxicity tests were negative. This includes the Ames test, mouse lymphoma assay, in vivo micronucleus test, and an unscheduled DNA synthesis assay.
Logical Framework for Interpretation:
-
Consider the Full Profile: A positive finding in a single in vitro assay should be interpreted in the context of the entire genotoxicity profile. The negative results in the in vivo assays are particularly important as they represent a more physiologically relevant system.
-
Role of Metabolic Activation: Note that the positive findings were observed in the absence of metabolic activation, while the results were negative in its presence. This suggests that metabolic processes may detoxify the reactive species responsible for the in vitro clastogenicity.
-
Overall Assessment: The overall assessment from the regulatory reviews is that the genotoxic potential of this compound is low and not a clinical concern for a drug intended for short-term use.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Ceftaroline Fosamil Dose Adjustment in Renal Impairment Research Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose adjustment of ceftaroline fosamil in research models with renal impairment. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is there established guidance on this compound dose adjustments for preclinical research models with renal impairment?
A1: Currently, there are no standardized, publicly available dose adjustment guidelines for this compound specifically for preclinical research models of renal impairment. Dosage adjustments have been established for human patients based on clinical trials.[1][2][3][4] Researchers typically need to determine appropriate dose adjustments empirically for their specific animal model.
Q2: How is renal impairment typically induced in animal models for pharmacokinetic studies?
A2: Renal impairment in animal models is often induced chemically. A common method involves the administration of nephrotoxic agents like gentamicin. For example, in rats, acute renal failure can be induced by subcutaneous injection of gentamicin at doses around 100 mg/kg/day for several consecutive days.[5] The severity of renal impairment should be assessed by monitoring markers such as serum creatinine and blood urea nitrogen (BUN).
Q3: What is the primary mechanism of ceftaroline elimination and why is dose adjustment necessary in renal impairment?
A3: Ceftaroline is primarily eliminated from the body through renal excretion. In cases of renal impairment, the clearance of the drug is reduced, leading to a longer half-life and increased exposure (AUC). This accumulation can increase the risk of adverse effects, making dose adjustments necessary to maintain therapeutic and safe plasma concentrations.
Q4: What are the potential adverse effects of ceftaroline accumulation due to improper dose adjustment in renal impairment?
A4: Accumulation of cephalosporins, including ceftaroline, in patients with severe renal impairment has been associated with neurological adverse reactions such as encephalopathy and seizures. Therefore, careful dose adjustment is critical.
Q5: Where can I find pharmacokinetic data for ceftaroline in common animal models?
A5: Pharmacokinetic parameters for ceftaroline have been reported in species such as rats, rabbits, and monkeys. This data can serve as a baseline for designing studies in models of renal impairment. However, these studies were conducted in animals with normal renal function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of ceftaroline in the renal impairment model. | The induced renal impairment is more severe than anticipated, leading to significantly reduced drug clearance. | - Confirm the severity of renal impairment using serum creatinine and BUN levels.- Consider reducing the dose of this compound in subsequent experiments.- Increase the dosing interval. |
| High variability in pharmacokinetic parameters among animals in the renal impairment group. | Inconsistent induction of renal impairment across animals. | - Refine the protocol for inducing renal failure to ensure more uniform severity.- Increase the number of animals per group to improve statistical power.- Stratify animals based on the severity of renal impairment before dosing. |
| Signs of neurotoxicity (e.g., seizures, altered behavior) in the animal model. | Ceftaroline accumulation due to inadequate dose reduction in the context of severe renal impairment. | - Immediately discontinue the administration of this compound.- Review and significantly reduce the dosage for future experiments.- Monitor animals closely for adverse effects. |
| Difficulty in establishing a clear correlation between the degree of renal impairment and the required dose adjustment. | The relationship between the marker of renal function (e.g., serum creatinine) and drug clearance may not be linear in the specific animal model. | - Collect detailed pharmacokinetic data at multiple levels of renal impairment.- Perform a population pharmacokinetic (PopPK) analysis to model the relationship between renal function and ceftaroline clearance. |
Data on Dose Adjustments (Human Data)
Table 1: Recommended Dose Adjustments for this compound in Adult Patients with Renal Impairment
| Creatinine Clearance (CrCl) (mL/min) | Recommended Dosage |
| > 50 | 600 mg every 12 hours |
| > 30 to ≤ 50 | 400 mg every 12 hours |
| ≥ 15 to ≤ 30 | 300 mg every 12 hours |
| < 15 (End-Stage Renal Disease, including hemodialysis) | 200 mg every 12 hours (administer after hemodialysis on dialysis days) |
Table 2: Proposed Dose Adjustments for this compound in Pediatric Patients with Renal Impairment
| Age Group | Renal Impairment Level | Recommended Dosage |
| ≥2 years to <18 years (≤33 kg) | Moderate | 8 mg/kg every 8 hours |
| Severe | 6 mg/kg every 8 hours | |
| End-Stage | 5 mg/kg every 8 hours | |
| 2 months to <2 years | Moderate | 5 mg/kg every 8 hours |
| Severe | 4 mg/kg every 8 hours | |
| End-Stage | 3 mg/kg every 8 hours | |
| 0 to <2 months | Moderate | 4 mg/kg every 8 hours |
| Severe | 3.5 mg/kg every 8 hours | |
| End-Stage | 2.5 mg/kg every 8 hours | |
| Note: There is insufficient information to recommend a dosage regimen for pediatric patients with a CrCl < 50 mL/min/1.73 m². |
Experimental Protocols
General Protocol for Inducing Renal Impairment in a Rat Model
This is a generalized protocol based on methodologies used for other nephrotoxic drugs, as a specific protocol for ceftaroline dose adjustment studies is not publicly available. Researchers should adapt this protocol to their specific experimental needs and institutional guidelines.
Objective: To induce a consistent level of renal impairment in rats for subsequent pharmacokinetic studies of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Gentamicin sulfate solution
-
Sterile saline
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., tail vein, saphenous vein)
-
Analytical equipment for measuring serum creatinine and BUN
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Collect baseline blood and urine samples to determine normal serum creatinine, BUN, and creatinine clearance.
-
Induction of Renal Impairment: Administer gentamicin subcutaneously at a dose of 100 mg/kg body weight once daily for 5-8 consecutive days. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Measure body weight daily.
-
Assessment of Renal Function: On day 6-9 (or at a predetermined endpoint), collect blood and 24-hour urine samples to measure serum creatinine, BUN, and calculate creatinine clearance to confirm the degree of renal impairment.
-
Grouping: Group the animals based on the severity of renal impairment for the pharmacokinetic study.
-
Drug Administration: Administer a single intravenous dose of this compound to the renally impaired and control groups.
-
Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Analyze plasma samples for ceftaroline concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, clearance, half-life) and determine the appropriate dose adjustment based on the comparison between the control and renal impairment groups.
Visualizations
Proposed Signaling Pathway for Cephalosporin-Induced Nephrotoxicity
While a specific pathway for ceftaroline is not well-defined, evidence from other cephalosporins suggests that nephrotoxicity may be mediated by oxidative stress and mitochondrial injury in renal proximal tubular cells.
Caption: Proposed mechanism of cephalosporin-induced nephrotoxicity.
Experimental Workflow for Dose Adjustment Studies in Renally Impaired Animal Models
The following diagram outlines a typical workflow for conducting a study to determine the appropriate dose adjustment of an antibiotic like this compound in an animal model of renal impairment.
Caption: Workflow for antibiotic dose adjustment studies in animal models.
References
- 1. A series of pharmacokinetic studies of this compound in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teflaro.com [teflaro.com]
- 5. Gentamicin-induced acute renal failure in the rat. Effect of dehydration, DOCA-saline and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of ceftaroline fosamil and daptomycin against MRSA
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing struggle against antibiotic-resistant pathogens, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both hospital and community settings. This guide provides an objective comparison of two key last-line agents in the anti-MRSA armamentarium: ceftaroline fosamil, a novel fifth-generation cephalosporin, and daptomycin, a cyclic lipopeptide. We delve into their mechanisms of action, comparative in vitro and clinical efficacy, and the experimental frameworks used to evaluate their performance.
Mechanisms of Action: A Tale of Two Strategies
Ceftaroline and daptomycin employ fundamentally different approaches to exert their bactericidal effects against MRSA.
This compound: As a β-lactam antibiotic, ceftaroline's primary target is the bacterial cell wall.[1][2] Once administered, the prodrug this compound is rapidly converted to its active form, ceftaroline.[1] Its unique efficacy against MRSA stems from its high binding affinity to penicillin-binding protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactams.[1][2] By inhibiting PBP2a, ceftaroline effectively disrupts peptidoglycan synthesis, leading to cell lysis and death.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated analysis of CANVAS 1 and 2: phase 3, multicenter, randomized, double-blind studies to evaluate the safety and efficacy of ceftaroline versus vancomycin plus aztreonam in complicated skin and skin-structure infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Ceftaroline Fosamil vs. Linezolid in Preclinical Animal Models
In the ongoing battle against challenging bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), researchers and clinicians continually seek superior therapeutic options. This guide provides a comprehensive head-to-head comparison of two potent antibiotics, ceftaroline fosamil and linezolid, based on their performance in various animal models of infection. The data presented herein, derived from key preclinical studies, offers valuable insights for researchers, scientists, and drug development professionals.
Efficacy Overview
Ceftaroline, a novel cephalosporin with broad-spectrum activity, has demonstrated robust efficacy against MRSA and other pathogens in several animal infection models.[1] When compared directly with linezolid, a member of the oxazolidinone class, the results vary depending on the model and the timing of treatment initiation.
In a murine model of MRSA pneumonia, ceftaroline's efficacy was comparable to that of linezolid when treatment was initiated within two hours of infection.[2] However, when treatment was delayed by a day, ceftaroline showed a significant advantage, achieving a greater than 99.9% reduction in bacterial counts by day three, whereas linezolid had no effect.[2] In a rabbit model of necrotizing pneumonia caused by Panton-Valentine leukocidin (PVL)-producing MRSA, both ceftaroline and linezolid significantly reduced mortality rates and bacterial burdens in the lungs and spleen compared to no treatment, though clindamycin and ceftaroline were noted to be more effective than linezolid to a lesser extent.[3]
Studies in other infection models have also highlighted the potent activity of ceftaroline. In a murine pyomyositis model, both ceftaroline and linezolid were found to be superior to vancomycin.[2] Furthermore, in a rabbit model of joint infection, ceftaroline demonstrated superior efficacy over both vancomycin and linezolid. In a rabbit endocarditis model, ceftaroline exhibited superior bactericidal activity in vivo against resistant S. aureus strains compared to linezolid and vancomycin after a four-day treatment course.
Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from head-to-head comparisons of this compound and linezolid in various animal models.
| Animal Model | Bacterial Strain | Key Efficacy Endpoint | This compound Outcome | Linezolid Outcome | Reference |
| Murine Pneumonia | MRSA | Bacterial count reduction in lungs | Similar to linezolid with early treatment; >99.9% reduction with delayed treatment | Similar to ceftaroline with early treatment; no effect with delayed treatment | |
| Rabbit Pneumonia | PVL-producing MRSA | Mortality and bacterial burden | Significantly reduced mortality and bacterial titers in lungs and spleen | Considerably reduced mortality and bacterial titers in lungs and spleen | |
| Murine Pyomyositis | MRSA | Not specified | Superior to vancomycin | Superior to vancomycin | |
| Rabbit Joint Infection | MRSA, VISA | Bacterial count reduction in synovium | -1.98 log₁₀ CFU/gram tissue | Less effective than ceftaroline | |
| Rabbit Bone and Marrow Infection | MRSA | Bacterial count reduction | -2.83 log₁₀ CFU/gram in bone; -2.95 log₁₀ CFU/gram in marrow | -2.25 log₁₀ CFU/gram in bone; -2.69 log₁₀ CFU/gram in marrow | |
| Rabbit Endocarditis | MRSA, hGISA | Bacterial clearance from vegetations | Superior bactericidal activity | Less effective than ceftaroline |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key studies cited in this guide.
Murine Pneumonia Model
-
Animals: Immunocompromised mice.
-
Bacterial Strain: Various clinical isolates of MRSA.
-
Infection: Intranasal inoculation of MRSA to induce pneumonia. The bacterial density at the start of the experiment was approximately 5.65 ± 0.14 log₁₀ CFU.
-
Treatment: Human-simulated doses of this compound (e.g., 600 mg IV every 12 hours) were administered. Dose-ranging studies were also performed to determine the pharmacokinetic/pharmacodynamic (PK/PD) targets.
-
Assessment: Bacterial counts in the lungs were determined at 24 hours post-treatment. The percentage of time that free drug concentrations remain above the MIC (fT>MIC) was calculated as a key PK/PD parameter.
Rabbit Pneumonia Model
-
Animals: Immunocompetent male New Zealand rabbits.
-
Bacterial Strain: A USA300 PVL-positive MRSA clone.
-
Infection: Direct intratracheal administration of the MRSA strain.
-
Treatment: Simulated human-equivalent dosing of this compound, linezolid, vancomycin, or clindamycin was administered via computer-driven infusion pumps.
-
Assessment: Residual bacterial concentrations in the lungs and spleen were assessed after 48 hours of treatment. Mortality rates were also monitored.
Rabbit Endocarditis Model
-
Animals: Rabbits.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) and a heterogeneous glycopeptide-intermediate S. aureus (hGISA) strain.
-
Infection: A catheter was inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations, which were subsequently infected with the bacterial strain.
-
Treatment: A 4-day treatment regimen with ceftaroline, linezolid, or vancomycin was initiated.
-
Assessment: Bacterial titers in the aortic vegetations were determined at the end of the treatment period.
Visualizing Experimental Design
To better understand the typical workflow of these preclinical studies, the following diagram illustrates a generalized experimental timeline for an animal infection model.
Conclusion
The available preclinical data from various animal models suggests that this compound is a highly effective agent against MRSA, often demonstrating comparable or superior efficacy to linezolid. Notably, ceftaroline's bactericidal activity, in contrast to the generally bacteriostatic nature of linezolid, may offer a significant advantage in severe infections. The findings from these animal studies have provided a strong rationale for the clinical evaluation and use of ceftaroline in treating complicated skin and soft tissue infections and community-acquired pneumonia. As with all preclinical data, these results should be interpreted in the context of the specific models used, and further clinical research is essential to fully delineate the comparative effectiveness of these two important antibiotics in human patients.
References
- 1. jcpsp.pk [jcpsp.pk]
- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of this compound in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline Fosamil Demonstrates Potent In-Vitro Activity Against Vancomycin-Resistant Staphylococcus aureus (VRSA)
A comprehensive analysis of experimental data confirms ceftaroline fosamil as a viable therapeutic agent against vancomycin-resistant Staphylococcus aureus (VRSA), a critical threat in clinical settings. Multiple in-vitro studies showcase ceftaroline's potent bactericidal activity, positioning it as a significant alternative to conventional antibiotics that have lost efficacy against this multidrug-resistant pathogen.
Ceftaroline, the active metabolite of the prodrug this compound, exhibits a distinct mechanism of action that allows it to overcome the resistance mechanisms present in VRSA.[1][2] This guide provides a comparative analysis of ceftaroline's performance against VRSA, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In-Vitro Susceptibility
Ceftaroline has consistently demonstrated potent in-vitro activity against a range of resistant S. aureus strains, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and VRSA.[3][4][5] The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. A lower MIC value indicates greater potency.
Data from various studies have been compiled to compare the MIC values of ceftaroline and vancomycin against different S. aureus phenotypes.
| Antibiotic | S. aureus Phenotype | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Ceftaroline | VRSA | 0.5 - 1 | 1 - 2 | 0.25 - 2 |
| MRSA | 0.5 | 1 | 0.125 - 2 | |
| VISA | 0.5 | 1 | 0.25 - 4 | |
| Vancomycin | VRSA | ≥16 | ≥16 | - |
| MRSA | 1 | 1-2 | 0.5 - >64 | |
| VISA | 4-8 | 8 | - |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. (Data compiled from multiple sources)
The data clearly indicates that while vancomycin is ineffective against VRSA, ceftaroline maintains a low MIC, demonstrating its potent activity. The highest ceftaroline MIC observed for VRSA isolates in one study was 1 μg/ml.
Mechanism of Action: Overcoming Resistance
The efficacy of ceftaroline against VRSA lies in its unique ability to bind with high affinity to penicillin-binding protein 2a (PBP2a), an altered PBP encoded by the mecA gene in MRSA. This binding inhibits the transpeptidation step in bacterial cell wall synthesis, leading to cell lysis and death.
Vancomycin, a glycopeptide antibiotic, acts by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation processes. In VRSA, resistance is conferred by the vanA gene cluster, which results in the modification of the peptidoglycan precursor to D-alanyl-D-lactate, significantly reducing vancomycin's binding affinity. Ceftaroline's mechanism of action is independent of this target modification, allowing it to remain effective.
Caption: Mechanisms of action for Ceftaroline and Vancomycin against S. aureus.
Experimental Protocols
The determination of in-vitro susceptibility of ceftaroline against VRSA is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination:
-
Isolate Preparation: Clinical isolates of VRSA are cultured on appropriate agar plates, such as Tryptic Soy Agar with 5% sheep blood, and incubated for 18-24 hours at 35°C.
-
Inoculum Preparation: A standardized inoculum of the VRSA isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of ceftaroline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range tested typically spans from 0.06 to 64 μg/mL.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the microtiter plate wells containing the serially diluted antibiotic. The plates are then incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Standardized workflow for MIC determination by broth microdilution.
Conclusion
The available in-vitro data strongly supports the potent activity of this compound against vancomycin-resistant Staphylococcus aureus. Its unique mechanism of action, which circumvents the resistance pathways that render vancomycin ineffective, makes it a critical tool in the management of infections caused by this challenging pathogen. Further clinical studies are warranted to fully elucidate its role in treating VRSA infections in patients, but the in-vitro evidence provides a solid foundation for its consideration as a valuable therapeutic option.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Ceftaroline: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftaroline Fosamil: A Comparative Analysis of its Efficacy in Vancomycin-Non-Responsive Infections
For Researchers, Scientists, and Drug Development Professionals
Vancomycin has long been a cornerstone in the treatment of serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of MRSA strains with reduced susceptibility or resistance to vancomycin, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), presents a significant clinical challenge. This guide provides a comparative analysis of ceftaroline fosamil, a fifth-generation cephalosporin, and its efficacy in infections where vancomycin is no longer a viable option.
Executive Summary
This compound demonstrates potent in vitro activity against MRSA isolates that exhibit reduced susceptibility to vancomycin, including VISA and VRSA strains.[1][2][3] Clinical evidence, primarily from case reports and retrospective studies, suggests that ceftaroline can be an effective salvage therapy for patients with persistent MRSA bacteremia who have not responded to vancomycin treatment.[4][5] Its unique mechanism of action, involving high-affinity binding to penicillin-binding protein 2a (PBP2a), allows it to overcome the primary mechanism of resistance in MRSA. While large-scale randomized controlled trials specifically in vancomycin-failure populations are limited, the available data position ceftaroline as a critical alternative in the management of these challenging infections.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of ceftaroline and vancomycin underpin their differing efficacy against resistant strains.
Ceftaroline: As a β-lactam antibiotic, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its expanded anti-MRSA activity is attributed to its high affinity for PBP2a, the protein encoded by the mecA gene that confers resistance to most other β-lactams.
Vancomycin: This glycopeptide antibiotic also disrupts cell wall synthesis, but it does so by binding directly to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This steric hindrance prevents the transglycosylation and transpeptidation steps, thereby inhibiting the cross-linking of the peptidoglycan layer.
Mechanisms of action for ceftaroline and vancomycin.
Mechanisms of Vancomycin Resistance and Ceftaroline's Evasion
Vancomycin resistance in S. aureus primarily manifests as VISA and VRSA phenotypes.
-
VISA: These strains exhibit a thickened cell wall with an increased number of D-Ala-D-Ala residues that act as "decoys," trapping vancomycin before it can reach its target at the cell membrane. This mechanism does not directly impact the activity of ceftaroline.
-
VRSA: High-level resistance is conferred by the acquisition of the vanA gene cluster, typically from vancomycin-resistant enterococci (VRE). The vanA operon modifies the peptidoglycan precursors, replacing D-Ala-D-Ala with D-Ala-D-lactate, to which vancomycin has a significantly lower binding affinity. As ceftaroline's target is PBP2a, this alteration of the peptidoglycan precursor does not confer resistance to ceftaroline.
Vancomycin resistance and ceftaroline's evasion.
Comparative In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of ceftaroline against MRSA isolates with reduced susceptibility to vancomycin.
| Organism Type | Ceftaroline MIC50/MIC90 (µg/mL) | Vancomycin MIC50/MIC90 (µg/mL) | Reference |
| MRSA | 0.5/2 | 1/2 | |
| hVISA/VISA | 0.5/1 | 2/4 | |
| VRSA | 1/1 | >1024/>1024 |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Efficacy in Vancomycin-Non-Responsive Infections
While large-scale, prospective, randomized controlled trials specifically enrolling patients with vancomycin-refractory infections are lacking, a growing body of evidence from case series and retrospective studies supports the use of ceftaroline as a salvage therapy.
A systematic review of ceftaroline for severe MRSA infections highlighted several cases where ceftaroline was successful after vancomycin failure. For instance, a patient with MRSA bacteremia and meningitis with elevated vancomycin and daptomycin MICs (2 mg/L and 1 mg/L, respectively) was successfully treated with ceftaroline, with blood cultures sterilizing after one day of therapy. Another case reported successful treatment of MRSA bacteremia with an elevated vancomycin MIC of 2 µg/mL in a patient who had responded poorly to conventional therapy.
In a study of 29 patients who received ceftaroline for MRSA bacteremia and endocarditis after failing initial therapy (defined as bacteremia lasting ≥7 days or disease progression), 90% achieved microbiologic cure.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity data presented is typically generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution:
-
Isolate Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of ceftaroline, vancomycin, and other comparator agents are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for broth microdilution susceptibility testing.
Phase III Clinical Trial Design (Example: Complicated Skin and Soft Tissue Infections)
While not specific to vancomycin-failure populations, the design of phase III trials comparing ceftaroline and vancomycin provides insight into the clinical evaluation of these drugs.
COVERS Trial (NCT01499277):
-
Objective: To evaluate the safety and efficacy of this compound versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infections (cSSTI).
-
Design: Phase III, multicenter, randomized, double-blind, non-inferiority trial.
-
Patient Population: Adults with cSSTI requiring intravenous antibiotic therapy.
-
Intervention:
-
This compound (600 mg every 8 hours)
-
Vancomycin (15 mg/kg every 12 hours) plus aztreonam (1 g every 8 hours)
-
-
Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit (8-15 days after the final dose) in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations.
-
Non-inferiority Margin: A lower limit of the 95% confidence interval around the treatment difference greater than -10%.
Conclusion
This compound demonstrates superior in vitro activity against vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus compared to vancomycin. Its distinct mechanism of action, targeting PBP2a, allows it to bypass the common mechanisms of vancomycin resistance. Clinical data, though limited to smaller studies and case reports, strongly support its role as an effective salvage therapy for patients with persistent MRSA infections who have failed vancomycin treatment. For drug development professionals, ceftaroline serves as a successful example of a targeted approach to overcoming specific resistance mechanisms. Further large-scale clinical trials are warranted to definitively establish its place in the treatment algorithms for vancomycin-non-responsive infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of ceftaroline against community-associated methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, and daptomycin-nonsusceptible Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Successful Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an Alternative for a Severe Methicillin-resistant Staphylococcus aureus Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceftaroline Fosamil and Other Fifth-Generation Cephalosporins
In the landscape of antimicrobial therapeutics, fifth-generation cephalosporins represent a significant advancement in combating resistant bacterial infections. This guide provides a detailed comparative analysis of ceftaroline fosamil against other notable fifth-generation cephalosporins, namely ceftobiprole medocaril and the combination agent ceftolozane/tazobactam. This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro activity, mechanisms of action, and the experimental methodologies used for their evaluation.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of these cephalosporins against a range of clinically significant pathogens is a critical determinant of their therapeutic utility. The following tables summarize the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) for ceftaroline, ceftobiprole, and ceftolozane/tazobactam against key Gram-positive and Gram-negative bacteria.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Isolates
| Organism | Ceftaroline | Ceftobiprole | Ceftolozane/Tazobactam |
| Staphylococcus aureus (MSSA) | 0.25[1][2] | 0.5 | N/A |
| Staphylococcus aureus (MRSA) | 1 - 2[1][2] | 2[3] | N/A |
| Streptococcus pneumoniae | 0.12 - 0.25 | ≤0.03 - 0.5 | N/A |
| Enterococcus faecalis | 0.75 | 0.5 | N/A |
Note: N/A indicates that the drug is not typically active or tested against this class of organism. Ceftolozane/tazobactam's primary spectrum of activity is against Gram-negative bacteria.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Isolates
| Organism | Ceftaroline | Ceftobiprole | Ceftolozane/Tazobactam |
| Escherichia coli | >32 | 8 | 0.5 - 1 |
| Klebsiella pneumoniae | >32 | 32 | 1 - >32 |
| Pseudomonas aeruginosa | >64 | 16 | 2 - 8 |
| Enterobacter cloacae | >32 | 16 | 1 |
Mechanism of Action: Targeting the Bacterial Cell Wall
Fifth-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a major component of the cell wall. The inhibition of PBPs leads to a compromised cell wall and ultimately cell lysis.
A key differentiator for fifth-generation cephalosporins is their enhanced affinity for modified PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which is the mechanism of resistance in MRSA to other β-lactams.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for antimicrobial susceptibility testing. The following sections detail the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the cephalosporins are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
Incubation: The microdilution trays, containing the antimicrobial dilutions and the bacterial inoculum, are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Protocol:
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the cephalosporin.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
In Vivo Efficacy Studies
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Murine models are commonly used due to their cost-effectiveness and the availability of well-characterized strains.
Murine Pneumonia Model Protocol:
-
Animal Model: Immunocompetent or neutropenic mice are commonly used. Neutropenia can be induced by cyclophosphamide administration to mimic an immunocompromised state.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the bacterial pathogen (e.g., S. aureus, P. aeruginosa).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the cephalosporin or a comparator agent is initiated. The route of administration is typically intravenous or subcutaneous. Dosing regimens are designed to mimic human pharmacokinetic profiles.
-
Endpoints: Efficacy is assessed based on survival rates over a defined period (e.g., 7 days) and/or the reduction in bacterial burden in the lungs and other tissues at specific time points.
Murine Bacteremia/Sepsis Model Protocol:
-
Animal Model: Similar to the pneumonia model, immunocompetent or neutropenic mice are used.
-
Infection: A standardized inoculum of the bacterial pathogen is administered intravenously or intraperitoneally to induce bacteremia or sepsis.
-
Treatment: Treatment with the test antibiotic is initiated at a predetermined time after infection.
-
Endpoints: The primary endpoint is typically survival. Secondary endpoints may include bacterial counts in the blood and organs, as well as markers of inflammation.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparative in vitro activities of ceftaroline and ceftriaxone against bacterial pathogens associated with respiratory tract infections: results from the AWARE surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftobiprole and comparator antibiotics against contemporary European isolates (2016–19) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Treatment of Infective Endocarditis: A Comparative Analysis of Ceftaroline Fosamil
For researchers, scientists, and drug development professionals, the quest for optimal therapeutic strategies against infective endocarditis (IE), a serious infection of the heart lining, valves, or blood vessels, is ongoing. This guide provides a comparative analysis of ceftaroline fosamil, a fifth-generation cephalosporin, against standard-of-care treatments for IE, supported by available clinical data and detailed experimental methodologies.
This compound has emerged as a promising agent in the management of IE, particularly in cases caused by methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from its unique mechanism of action, which includes a high binding affinity for penicillin-binding protein 2a (PBP2a), a key determinant of methicillin resistance in S. aureus.
Comparative Clinical Efficacy
While prospective, randomized controlled trials directly comparing this compound to standard-of-care regimens specifically for infective endocarditis are limited, data from retrospective studies and analyses of bloodstream infection (BSI) cohorts that include patients with IE offer valuable insights.
A key source of data is the CAPTURE (Ceftaroline Assessment Program and Triage of Resistant Organisms) study, a retrospective analysis of the clinical use of ceftaroline. For patients with Gram-positive infective endocarditis, this compound demonstrated a high rate of clinical success.[1][2]
Another significant retrospective, multicenter cohort study compared ceftaroline to daptomycin for the treatment of MRSA bloodstream infections, including a subset of patients with infective endocarditis.[3][4] This study provides the most direct comparison available to date, although it is not a dedicated IE trial.
The following tables summarize the available comparative data:
Table 1: Clinical Outcomes of this compound in Gram-Positive Infective Endocarditis (CAPTURE Study)
| Patient Population | Treatment Regimen | Clinical Success Rate |
| Gram-Positive IE (n=55) | This compound (First-line or Second-line+) | 70.6% (36/51) as second-line or later |
| This compound Monotherapy (n=23) | 82.6% (19/23) | |
| MRSA IE (n=44) | This compound | 77.3% (34/44) |
| MSSA IE (n=4) | This compound | 25% (1/4) |
Data sourced from the CAPTURE retrospective study.[1]
Table 2: Comparative Outcomes of Ceftaroline vs. Daptomycin for MRSA Bloodstream Infections (Including Infective Endocarditis)
| Outcome | Ceftaroline (n=83) | Daptomycin (n=187) | Weighted Risk Difference (95% CI) |
| Composite Treatment Failure * | 32.5% | 39% | 7.0% (-5.0% to 19.0%) |
| 30-Day Mortality | No significant difference reported | No significant difference reported | - |
| Adverse Events | |||
| Rash | 10.8% | 1.1% | Statistically significant |
| Creatine Phosphokinase Elevation | 0% | 5.3% | Statistically significant |
*Composite treatment failure was defined as 30-day mortality, BSI duration ≥7 days on study drug, and 60-day MRSA BSI recurrence.
Experimental Protocols
To facilitate critical appraisal and replication, the methodologies of the key cited studies are detailed below.
CAPTURE Study (Retrospective Analysis)
-
Study Design: A retrospective, multicenter chart review of patients who received this compound.
-
Patient Population: Patients with Gram-positive infective endocarditis treated with this compound between September 2013 and February 2015.
-
Data Collection: Patient demographics, medical history, risk factors, microbiological etiology, and clinical outcomes were collected from patient charts.
-
Endpoint Definition:
-
Clinical Success: The specific definition of "clinical success" was not explicitly detailed in the provided search results but in similar studies is often a composite of resolution of signs and symptoms of infection, no new or worsening symptoms, and no further need for antimicrobial therapy for the presenting infection.
-
-
Dosing Regimen: The study noted that ceftaroline was administered as both monotherapy and concurrent therapy, and as first-line or second-line and later therapy. Specific dosing details were not provided in the abstract.
Multicenter Cohort Study: Ceftaroline vs. Daptomycin for MRSA BSI
-
Study Design: A retrospective, multicenter cohort study.
-
Patient Population: Patients with MRSA bloodstream infections, including a subset with infective endocarditis, who received either ceftaroline or daptomycin. A similar proportion of patients in each group had an endovascular source of infection.
-
Endpoint Definitions:
-
Composite Treatment Failure: A composite of 30-day mortality, BSI duration of ≥7 days on the study drug, and 60-day recurrence of MRSA BSI.
-
-
Dosing Regimens:
-
Ceftaroline: The median duration of inpatient therapy was 10 days.
-
Daptomycin: The median duration of inpatient therapy was 9 days. For non-obese patients, total body weight was used for dosing, while adjusted body weight was used for obese patients. 33.7% of daptomycin patients received a dose of ≥10 mg/kg.
-
Mechanism of Action and Signaling Pathways
Ceftaroline's efficacy against MRSA is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance. By binding to and inhibiting PBP2a, ceftaroline disrupts bacterial cell wall synthesis, leading to bactericidal activity.
Figure 1. Simplified signaling pathway of ceftaroline's mechanism of action against MRSA.
Experimental Workflow for Comparative Studies
The general workflow for conducting a retrospective comparative study on the efficacy of antibiotics for infective endocarditis is outlined below.
Figure 2. General experimental workflow for a retrospective comparative effectiveness study.
Conclusion
The available evidence, primarily from retrospective analyses, suggests that this compound is a viable and effective treatment option for Gram-positive infective endocarditis, including challenging MRSA infections. In a large retrospective study of MRSA bloodstream infections, ceftaroline was found to be non-inferior to daptomycin for a composite failure endpoint. However, the need for prospective, randomized controlled trials dedicated to infective endocarditis remains critical to definitively establish the comparative efficacy and safety of ceftaroline-based regimens against current standards of care. Such studies would provide the high-quality evidence needed to further refine treatment guidelines and optimize patient outcomes in this severe disease.
References
A Comparative Analysis of Ceftaroline Fosamil and Daptomycin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. This has spurred research into novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance. This guide provides a comparative study of combination therapy with ceftaroline fosamil and daptomycin, focusing on their synergistic effects, experimental validation, and clinical implications.
Executive Summary
This compound, a fifth-generation cephalosporin with activity against MRSA, and daptomycin, a cyclic lipopeptide antibiotic, have demonstrated significant synergy when used in combination. This synergy is primarily attributed to the "seesaw effect," where ceftaroline's inhibition of penicillin-binding proteins (PBPs) in the bacterial cell wall enhances daptomycin's ability to bind to and disrupt the cell membrane. This guide synthesizes in vitro and clinical data to provide a comprehensive overview of this promising combination therapy.
Data Presentation
In Vitro Susceptibility and Synergy
The following tables summarize the in vitro activity of ceftaroline and daptomycin, alone and in combination, against MRSA isolates from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | MRSA Strain(s) | MIC Range (mg/L) | Reference(s) |
| Ceftaroline (alone) | Various clinical isolates | 0.25 - 2 | [1][2] |
| Daptomycin (alone) | Various clinical isolates | 0.125 - 4 | [1][2] |
| Ceftaroline + Daptomycin | Various clinical isolates | 0.094 - 0.5 | [1] |
Table 2: In Vitro Synergy Data from Time-Kill Assays
| MRSA Strain(s) | Combination Regimen | Time Point (hours) | Mean Log10 CFU/mL Reduction vs. Most Active Single Agent | Reference(s) |
| Daptomycin-nonsusceptible MRSA | Ceftaroline + Daptomycin | 6 | 3.90 | |
| Daptomycin-nonsusceptible MRSA | Ceftaroline + Daptomycin | 24 | 4.40 | |
| Daptomycin-nonsusceptible MRSA | Ceftaroline + Daptomycin | 48 | 6.32 | |
| Daptomycin-nonsusceptible MRSA | Ceftaroline + Daptomycin (6 or 10 mg/kg/day simulated dose) | 96 | >5 |
Table 3: Fractional Inhibitory Concentration Index (FICI) for Synergy
| MRSA Isolates | Mean FICI (± SD) | Interpretation | Reference(s) |
| Clinical Isolates | 0.941 (± 0.328) | Additive to Synergistic | |
| ICU Isolates | Not specified, but 38% of isolates showed synergy | Synergy |
Note: Synergy is typically defined as an FICI of ≤ 0.5, additivity as an FICI > 0.5 to < 4.0, and antagonism as an FICI ≥ 4.0.
Clinical Outcomes
Retrospective clinical studies and a pilot study have suggested improved outcomes with ceftaroline and daptomycin combination therapy for persistent MRSA bacteremia compared to standard monotherapy.
Table 4: Summary of Clinical Studies
| Study Type | Patient Population | Key Findings | Reference(s) |
| Retrospective, multi-center study | Persistent MRSA bacteremia | Trend towards shorter duration of bacteremia with combination therapy. | |
| Retrospective, single-center study | Persistent MRSA bacteremia | In-hospital mortality was similar between combination therapy and alternative therapy groups (16.3% vs. 16.0%). | |
| Pilot randomized controlled trial | MRSA bacteremia | The study was terminated early due to a significant mortality benefit in the combination therapy group (0% vs. 26% in-hospital mortality). | |
| Meta-analysis | MRSA bacteremia | Combination therapy with daptomycin and ceftaroline was associated with lower all-cause mortality at day 30 compared to standard-of-care monotherapy. |
Mechanism of Synergy
The synergistic interaction between ceftaroline and daptomycin is primarily localized at the bacterial cell envelope.
Caption: Synergistic mechanism of ceftaroline and daptomycin.
Ceftaroline binds to and inhibits Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for cross-linking the peptidoglycan layer in MRSA. This inhibition weakens the cell wall, which is thought to facilitate daptomycin's access to its target site on the bacterial cell membrane. The enhanced binding of daptomycin leads to more effective membrane depolarization and subsequent bacterial cell death.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Materials:
-
This compound and daptomycin analytical grade powder
-
Mueller-Hinton broth (MHB), cation-adjusted
-
96-well microtiter plates
-
MRSA isolate(s)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of ceftaroline and daptomycin in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial twofold dilutions of daptomycin horizontally (e.g., across columns 1-10) in MHB.
-
Create serial twofold dilutions of ceftaroline vertically (e.g., down rows A-G) in MHB.
-
The final volume in each well should be 50 µL. This creates a matrix of varying concentrations of both drugs.
-
Include a row with only ceftaroline dilutions (drug control) and a column with only daptomycin dilutions (drug control).
-
Include a well with only MHB (sterility control) and a well with MHB and the bacterial inoculum (growth control).
-
-
Prepare Inoculum: Suspend isolated colonies of the MRSA strain in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Determine MIC and FICI:
-
Visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FICI by summing the FIC of both drugs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI: ≤ 0.5 indicates synergy, > 0.5 to < 4.0 indicates an additive or indifferent effect, and ≥ 4.0 indicates antagonism.
-
Time-Kill Assay for Bactericidal Activity
The time-kill assay evaluates the rate and extent of bacterial killing by an antimicrobial agent or combination over time.
Materials:
-
This compound and daptomycin
-
Mueller-Hinton broth (MHB), cation-adjusted
-
MRSA isolate(s)
-
Sterile test tubes or flasks
-
Shaking incubator (35°C)
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the MRSA isolate in MHB to the mid-logarithmic phase of growth. Dilute the culture in fresh, pre-warmed MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare Test Tubes: Prepare tubes containing MHB with the following:
-
No drug (growth control)
-
Ceftaroline alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Daptomycin alone (at a clinically relevant concentration)
-
Ceftaroline and daptomycin in combination
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 35°C in a shaking incubator.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilutions: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plating: Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies (CFU) on the plates.
-
Data Analysis: Calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Caption: Workflow for a time-kill assay.
In Vivo Studies
While in vitro data strongly support the synergistic activity of ceftaroline and daptomycin, there is a notable lack of published in vivo studies specifically evaluating the combination therapy in animal models of MRSA infection. One study in a murine bacteremia model evaluated ceftaroline and daptomycin as individual agents and found that ceftaroline was not inferior to daptomycin. However, this study did not assess the efficacy of the combination. The promising in vitro and clinical findings underscore the need for well-designed animal studies to further elucidate the in vivo efficacy and pharmacodynamics of this combination.
Conclusion
The combination of this compound and daptomycin represents a potent therapeutic option against MRSA, including strains with reduced susceptibility to daptomycin. The synergistic mechanism, driven by ceftaroline's enhancement of daptomycin's activity, is well-supported by in vitro evidence. Clinical data, although largely from retrospective studies, suggest a potential for improved outcomes in patients with persistent MRSA bacteremia. The detailed experimental protocols provided in this guide offer a framework for further research to validate these findings and explore the full clinical potential of this combination therapy. Future in vivo studies are crucial to confirm the efficacy of this combination in a preclinical setting.
References
- 1. Pre-clinical Impact of the Synergistic Mechanism of Daptomycin and Ceftaroline on Patients with Methicillin-resistant Staphylococcus aureus Bacteremia Infections [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes of Daptomycin Plus Ceftaroline Versus Alternative Therapy for Persistent Methicillin-resistant Staphylococcus aureus (MRSA) Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Ceftaroline Fosamil
For researchers, scientists, and drug development professionals, the responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. Ceftaroline fosamil, a cephalosporin antibiotic, requires specific handling and disposal procedures to mitigate risks to human health and prevent environmental contamination. Adherence to these protocols is not only a regulatory mandate but also a reflection of a commitment to best practices in research and development.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of our ecosystems.
Core Principles of this compound Disposal
This compound is classified as a hazardous waste due to its potential to cause allergic skin reactions, and allergy or asthma symptoms if inhaled, and its high toxicity to aquatic life with long-lasting effects[1]. Therefore, it must be managed in accordance with local, state, and national legislation for hazardous materials[1]. Under no circumstances should this compound waste, even in small quantities, be discharged into drains, sewers, or water systems[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Segregation and Collection
Proper segregation at the point of generation is the foundation of safe pharmaceutical waste management.
-
Designated Waste Containers: All waste contaminated with this compound, including unused or expired powder, reconstituted solutions, and contaminated lab supplies, must be collected in clearly labeled, leak-proof hazardous waste containers[1]. In many regions, these containers are color-coded, with black typically used for hazardous pharmaceutical waste[2].
-
Labeling: Containers must be clearly marked as "Hazardous Waste" and identify the contents, including "this compound."
Step 2: Handling and Personal Protective Equipment (PPE)
To minimize exposure risks, appropriate PPE must be worn when handling this compound waste.
-
Required PPE: This includes protective gloves, eye protection, and in cases of potential dust or aerosol generation, respiratory protection.
-
Safe Handling: Avoid creating dust from the powder form. Wash hands thoroughly after handling.
Step 3: Management of Different Waste Forms
The specific form of the this compound waste dictates the precise disposal pathway.
-
Unused or Expired Powder: This is considered potent pharmaceutical waste and must be disposed of as hazardous chemical waste. It should be collected in its original or other suitable sealed container and placed in the designated hazardous waste receptacle.
-
Reconstituted Solutions: Unused or expired reconstituted solutions of this compound should not be poured down the drain. They must be collected in a sealed, leak-proof container and disposed of as hazardous pharmaceutical waste.
-
Contaminated Laboratory Supplies (Non-Sharps): Items such as gloves, bench paper, and empty vials that have come into contact with this compound are also considered hazardous waste. Empty containers will retain residue and must be handled with the same precautions. These items should be placed in the designated hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous pharmaceutical waste.
Step 4: Storage and Final Disposal
Proper storage of hazardous waste is crucial while awaiting final disposal.
-
Interim Storage: Hazardous waste containers should be stored in a secure, designated area away from general laboratory traffic.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and accredited hazardous waste disposal contractor. The standard and recommended method for final disposal is incineration at a permitted facility.
Quantitative Data Summary
While specific quantitative disposal limits can vary by jurisdiction, the following table summarizes key characteristics of this compound relevant to its disposal.
| Parameter | Value/Information | Source |
| Hazard Classification | Skin Sensitisation (Category 1), Respiratory Sensitisation (Category 1), Acute Aquatic Toxicity (Category 1) | |
| Environmental Fate | Not rapidly degradable; evidence of hydrolysis in water. Low potential for bioaccumulation. | |
| Recommended Disposal Method | Incineration by an accredited disposal contractor. | |
| Prohibited Disposal Method | Discharge to drains, sewers, or water courses. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, research organizations can ensure they are protecting their personnel, the environment, and maintaining compliance with all relevant safety regulations.
References
Personal protective equipment for handling Ceftaroline fosamil
Essential Safety and Handling Guide for Ceftaroline Fosamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for personnel safety and environmental protection.
Hazard Identification and Health Effects
This compound is classified as hazardous. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It is harmful if swallowed.[3] The toxicological properties have not been fully investigated, so direct contact with the skin or eyes and inhalation should be avoided.[3]
Occupational Exposure Limit
To protect against respiratory sensitization, the occupational exposure limit (OEL) for this compound is an 8-hour time-weighted average (TWA) of 0.1 mg/m³. Exposure should be maintained as low as possible below this limit.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles.[3] | Protects against splashes and dust. |
| Skin Protection | Wear chemical-resistant gloves (Nitrile or Neoprene are generally recommended for handling chemicals in a laboratory setting). A disposable gown or lab coat should be worn, with one pair of gloves tucked under the cuff and a second pair worn over the cuff. | Prevents skin contact and allergic reactions. Double gloving minimizes the risk of contamination. |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol generation, wear a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. | Protects against inhalation of the compound, which can cause respiratory sensitization. |
| Protective Clothing | Wear a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes skin contact and contamination of personal clothing. |
Engineering and Administrative Controls
Engineering controls are the primary method for minimizing exposure to this compound.
| Control Type | Specific Recommendations |
| Ventilation | Handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations below the OEL. |
| Access Control | Restrict access to areas where this compound is handled to authorized personnel only. |
| Safe Handling Practices | Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for laboratory safety.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Detailed Methodologies
Spill Response:
-
Evacuate the area if the spill is large or generates significant dust.
-
Wear appropriate PPE, including respiratory protection.
-
Moisten the spilled material with water to minimize dust generation.
-
Carefully sweep or wipe up the material.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 0.1% NaOH solution followed by water).
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the spread of antibiotic resistance.
Waste Segregation and Collection:
-
Unused/Expired this compound: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware (e.g., vials, pipette tips): Place in a designated sharps or glass waste container that is clearly labeled as containing this compound waste.
-
Contaminated PPE (gloves, gown, etc.): Place in a designated, sealed biohazard bag labeled for chemical waste.
Disposal Procedure:
-
All waste containing this compound should be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain. This can contribute to antibiotic resistance in the environment.
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all federal, state, and local regulations for the disposal of pharmaceutical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
